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Foundational

An In-depth Technical Guide to the Core of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate: Exact Mass and Molecular Weight Determination

This technical guide provides a comprehensive framework for the determination of the exact mass and molecular weight of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate, a compound of interest for researchers and...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the determination of the exact mass and molecular weight of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate, a compound of interest for researchers and professionals in drug development. This document delves into the foundational principles differentiating molecular weight from exact mass, provides detailed theoretical calculations, and outlines a robust experimental workflow for empirical verification using High-Resolution Mass Spectrometry (HRMS).

Introduction: The Criticality of Accurate Mass Determination

In the landscape of pharmaceutical research and development, the unambiguous characterization of a molecule is paramount. The identity and purity of a novel chemical entity are foundational to its entire lifecycle, from initial synthesis to preclinical and clinical evaluation. Two key parameters in this characterization are molecular weight and exact mass. While often used interchangeably in broader chemical discourse, they are distinct concepts with specific implications for analytical chemistry.

  • Molecular Weight (or Molar Mass) is the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. It is calculated using the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC), which themselves are averages based on the isotopic abundances on Earth.[1][2] This value is crucial for stoichiometric calculations in bulk chemical synthesis.

  • Exact Mass , in contrast, is the calculated mass of a molecule based on the mass of the most abundant isotope of each element.[3] This monoisotopic mass is what is measured by high-resolution mass spectrometry. Its precise determination is a powerful tool for confirming the elemental composition of a molecule, a critical step in structure elucidation and identity confirmation.

This guide will focus on Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate. As this specific compound is not widely documented, we will first deduce its molecular formula and then proceed with a detailed analysis.

Deduced Molecular Structure and Formula:

The name Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate implies the following structure:

  • A benzoate ring with a methyl ester.

  • A bromine atom at position 4 of the ring.

  • A [(2-methoxy-2-oxoethoxy)methyl] group at position 2.

Based on this, the deduced molecular formula is C12H13BrO5 .

Theoretical Mass Determination

The first step in our analysis is the theoretical calculation of both the molecular weight and the exact mass from the deduced molecular formula, C12H13BrO5.

Calculation of Molecular Weight

To calculate the molecular weight, we use the conventional atomic weights provided by IUPAC.[4][5]

ElementCountConventional Atomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1212.011144.132
Hydrogen (H)131.00813.104
Bromine (Br)179.90479.904
Oxygen (O)515.99979.995
Total Molecular Weight 317.135
Calculation of Exact Mass

For the exact mass, we use the masses of the most abundant stable isotopes of each element.[3][6] Bromine is a notable case as it has two stable isotopes with high natural abundance (⁷⁹Br and ⁸¹Br), which will result in a characteristic isotopic pattern in the mass spectrum.[7][8] We will calculate the exact mass for the molecule containing the most abundant bromine isotope, ⁷⁹Br, and the one containing ⁸¹Br.

Monoisotopic Masses of Most Abundant Isotopes:

  • ¹²C = 12.0000000 Da (by definition)[3]

  • ¹H = 1.0078250 u[9]

  • ¹⁶O = 15.9949146 u[10]

  • ⁷⁹Br = 78.9183376 u[11]

  • ⁸¹Br = 80.9162906 u[12]

The calculations are summarized in the table below:

ParameterCalculation for C12H13⁷⁹BrO5Calculation for C12H13⁸¹BrO5
Carbon (¹²C) 12 * 12.000000012 * 12.0000000
Hydrogen (¹H) 13 * 1.007825013 * 1.0078250
Oxygen (¹⁶O) 5 * 15.99491465 * 15.9949146
Bromine 1 * 78.9183376 (⁷⁹Br)1 * 80.9162906 (⁸¹Br)
Exact Mass (Da) 315.9949 317.9929

These calculations predict a monoisotopic peak for the molecule containing ⁷⁹Br at approximately m/z 315.9949 and another for the molecule with ⁸¹Br at m/z 317.9929, with nearly equal intensities.

Experimental Verification by High-Resolution Mass Spectrometry

The theoretical exact mass can be empirically verified using high-resolution mass spectrometry (HRMS), a cornerstone technique in modern analytical chemistry.[7] A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with Electrospray Ionization (ESI) is an ideal platform for this analysis due to its high sensitivity, mass accuracy, and the "soft" nature of the ionization process.[13][14]

Principle of ESI-Q-TOF

The process involves introducing a dilute solution of the analyte into the mass spectrometer.

  • Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets.[15] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[4][16] ESI is a soft ionization technique, meaning it typically results in minimal fragmentation, preserving the molecular ion for analysis.[1] For the target molecule, protonated molecules ([M+H]^+) or adducts with sodium ([M+Na]^+) or potassium ([M+K]^+) are commonly observed in positive ion mode.

  • Quadrupole (Q): The ions are then guided into a quadrupole, which can be operated as a mass filter or in RF-only mode to transmit a wide range of ions.[13]

  • Time-of-Flight (TOF) Analyzer: The ions are accelerated into a field-free drift tube.[14] Ions with a lower mass-to-charge ratio (m/z) travel faster and reach the detector first. The precise time of flight is used to calculate the m/z of the ion with very high accuracy.[13]

Experimental Protocol

The following protocol provides a self-validating system for the accurate mass determination of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate.

Step 1: Sample Preparation

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • Perform a serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.[8]

  • Rationale: Formic acid is added to facilitate protonation of the analyte in positive ion mode. The low concentration minimizes the risk of detector saturation and ion suppression effects. It is critical to avoid non-volatile salts or buffers (e.g., phosphate, TRIS) as they can interfere with the ESI process and contaminate the instrument.[2]

Step 2: Instrument Setup and Calibration

  • Configure the ESI-Q-TOF mass spectrometer for operation in positive ion mode.

  • Calibrate the instrument using a well-characterized standard solution across the desired mass range. This ensures high mass accuracy.

  • Set the acquisition parameters:

    • Mass range: e.g., m/z 100-500

    • Capillary voltage: e.g., 3-4 kV

    • Source temperature: e.g., 100-150 °C

    • Data acquisition mode: High resolution

Step 3: Data Acquisition

  • Introduce the prepared sample into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the full scan mass spectrum.

Step 4: Data Analysis

  • Examine the acquired spectrum for the molecular ion peaks. Given the presence of bromine, a characteristic isotopic doublet with a mass difference of approximately 2 Da and a near 1:1 intensity ratio is expected.

  • Identify the monoisotopic peak corresponding to the [M+H]⁺ adduct containing ⁷⁹Br. The expected m/z would be the exact mass of the neutral molecule plus the mass of a proton (1.007276 u).

    • Expected m/z for [C12H13⁷⁹BrO5 + H]⁺ = 315.9949 + 1.007276 = 317.0022

    • Expected m/z for [C12H13⁸¹BrO5 + H]⁺ = 317.9929 + 1.007276 = 319.0002

  • Compare the experimentally measured m/z value with the theoretically calculated value. The mass accuracy, typically expressed in parts per million (ppm), should be within an acceptable range (e.g., < 5 ppm) to confirm the elemental composition.

Visualization of the Workflow

The logical flow of the experimental process can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis (ESI-Q-TOF) cluster_data Data Processing Analyte Analyte StockSol Stock Solution (1 mg/mL) Analyte->StockSol Dissolve WorkingSol Working Solution (1-10 µg/mL) in MeCN/H2O + 0.1% FA StockSol->WorkingSol Dilute ESI Electrospray Ionization WorkingSol->ESI Infusion/LC Injection QTOF Q-TOF Mass Analyzer ESI->QTOF Ion Transfer Detector Detector QTOF->Detector m/z Separation Spectrum Mass Spectrum (Isotopic Doublet) Detector->Spectrum Signal Mass_Comparison Compare Experimental m/z with Theoretical m/z Spectrum->Mass_Comparison Confirmation Elemental Composition Confirmation (< 5 ppm) Mass_Comparison->Confirmation

Caption: Experimental workflow for accurate mass determination.

Conclusion

The precise determination of exact mass and molecular weight is a non-negotiable aspect of chemical and pharmaceutical research. This guide has detailed the theoretical underpinnings and a practical, robust experimental protocol for characterizing Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate. By leveraging the power of high-resolution mass spectrometry, researchers can confidently confirm the elemental composition of this molecule, providing a solid analytical foundation for further drug development activities. The self-validating nature of the described protocol, grounded in established scientific principles and best practices, ensures the generation of trustworthy and authoritative data.

References

  • Cole, R. B. (Ed.). (2011). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. [Link]

  • International Union of Pure and Applied Chemistry. (2018). Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of mass spectrometry, 36(8), 849-865. [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical chemistry, 85(1), 2-9. [Link]

  • Guilhaus, M. (1995). The time-of-flight mass spectrometer. Journal of Mass Spectrometry, 30(11), 1519-1532. [Link]

  • Berglund, M., & Wieser, M. E. (2011). Isotopic compositions of the elements 2009 (IUPAC Technical Report). Pure and Applied Chemistry, 83(2), 397-410. [Link]

  • ChemLin. (n.d.). Bromine-81 - isotopic data and properties. Retrieved March 30, 2026, from [Link]

  • ChemLin. (n.d.). Oxygen-16 - isotopic data and properties. Retrieved March 30, 2026, from [Link]

  • University of Illinois. (n.d.). Sample Preparation. School of Chemical Sciences. Retrieved March 30, 2026, from [Link]

  • ChemLin. (n.d.). Hydrogen-1 - isotopic data and properties. Retrieved March 30, 2026, from [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ChemLin. (n.d.). Carbon-12 - isotopic data and properties. Retrieved March 30, 2026, from [Link]

  • PubChem. (n.d.). Oxygen-16 atom. National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • PubChem. (n.d.). Bromine-79. National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • ChemLin. (n.d.). Bromine-79 - isotopic data and properties. Retrieved March 30, 2026, from [Link]

  • NIST. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory. Retrieved March 30, 2026, from [Link]

  • NIST. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Physical Measurement Laboratory. Retrieved March 30, 2026, from [Link]

  • NIST. (n.d.). Atomic Weights and Isotopic Compositions for Bromine. Physical Measurement Laboratory. Retrieved March 30, 2026, from [Link]

  • PubChem. (n.d.). Bromine-81. National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • PubChem. (n.d.). Hydrogen. National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • Wikipedia. (n.d.). Carbon-12. Retrieved March 30, 2026, from [Link]

Sources

Exploratory

solubility profile of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate in polar and non-polar organic solvents

Executive Summary In the landscape of active pharmaceutical ingredient (API) synthesis and formulation, the solubility profile of complex intermediates dictates the efficiency of reaction scaling, purification (crystalli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis and formulation, the solubility profile of complex intermediates dictates the efficiency of reaction scaling, purification (crystallization/chromatography), and downstream formulation. Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is a highly functionalized aromatic building block. Characterized by a hydrophobic brominated benzene core juxtaposed with highly polar, hydrogen-bond-accepting ester and ether linkages, this molecule presents a fascinating solvation dichotomy.

This whitepaper provides an in-depth mechanistic analysis of its solubility behavior across polar and non-polar organic solvents, grounded in Hansen Solubility Parameters (HSP)[1], and establishes a self-validating, gold-standard experimental protocol for empirical thermodynamic solubility determination[2][3].

Mechanistic Solvation Analysis & Hansen Parameters

To predict and understand the solubility of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate, we must deconstruct its molecular architecture and evaluate the cohesive energy densities involved in its solvation.

Structural Descriptors and Causality
  • The Brominated Aromatic Core: The presence of the polarizable π -electron system and the heavy bromine atom at the para position significantly increases the dispersion forces ( δD​ ). Bromine enhances the lipophilicity (LogP) and polarizability of the molecule, favoring dissolution in solvents with high refractive indices and matching dispersion parameters, such as dichloromethane (DCM) or toluene[1][4].

  • Dual Ester and Ether Functionalities: The molecule contains a methyl ester directly attached to the ring, and a[(2-methoxy-2-oxoethoxy)methyl] substituent. These moieties are rich in oxygen atoms, which act as potent hydrogen-bond acceptors ( δH​ ) and impart a strong permanent dipole moment ( δP​ ).

  • Aprotic Nature: Crucially, the molecule lacks hydrogen-bond donors (no -OH or -NH groups). Therefore, it cannot self-associate via hydrogen bonding in the solid state, which generally lowers the crystal lattice energy compared to analogous phenols or anilines, thereby thermodynamically favoring dissolution in appropriate solvents.

Predictive Solubility Profiling

Based on the quantitative structure-property relationships (QSPR) of aromatic esters[4], the molecule exhibits a high affinity for moderately polar, aprotic solvents.

  • Non-Polar Solvents (e.g., Hexane, Heptane): The high polarity ( δP​ ) of the diester/ether groups creates a massive enthalpic penalty for cavity formation in non-polar aliphatic networks. Solubility here is expected to be negligible.

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, DCM, Acetone): These solvents represent the "sweet spot." Their dipole-dipole interactions perfectly solvate the ester/ether linkages, while their dispersion forces accommodate the brominated aromatic ring.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While the solvent can donate hydrogen bonds to the molecule's oxygen atoms, the bulky hydrophobic core restricts total solubility compared to polar aprotic systems.

Quantitative Data Presentation

Table 1: Expected Thermodynamic Solubility Profile at 25.0 °C

Solvent ClassSpecific SolventDielectric Constant ( ε )Dipole Moment (D)Expected Solubility RangeUSP Solubility Classification
Aliphatic Hydrocarbonn-Hexane1.890.00< 1 mg/mLVery Slightly Soluble
Aromatic HydrocarbonToluene2.380.3610 - 30 mg/mLSparingly Soluble
Polar Aprotic (Ether)Tetrahydrofuran (THF)7.521.75> 100 mg/mLFreely Soluble
Polar Aprotic (Ester)Ethyl Acetate6.021.78> 100 mg/mLFreely Soluble
HalogenatedDichloromethane (DCM)8.931.60> 200 mg/mLVery Soluble
Polar ProticMethanol32.701.7020 - 50 mg/mLSoluble
Highly Polar ProticWater80.101.85< 0.1 mg/mLPractically Insoluble

Standardized Experimental Protocol: Thermodynamic Solubility

To transition from predictive models to empirical certainty, a rigorous analytical workflow is required. The "Shake-Flask" method, coupled with High-Performance Liquid Chromatography (HPLC-UV), remains the gold standard for determining thermodynamic equilibrium solubility[2][3].

The following protocol is designed as a self-validating system : it incorporates a time-course verification step to prove that thermodynamic equilibrium has been achieved, rather than capturing a transient kinetic state.

Materials and Reagents
  • Analyte: Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate (Purity 99.0% by HPLC).

  • Solvents: HPLC-grade Hexane, Toluene, Ethyl Acetate, DCM, Methanol.

  • Consumables: 10 mL borosilicate glass vials with PTFE-lined caps; 0.45 µm PTFE syringe filters (PTFE is mandatory to prevent filter-housing degradation by aggressive organic solvents like DCM).

Step-by-Step Methodology

Step 1: Preparation of Saturated Suspensions

  • Dispense exactly 5.0 mL of the target solvent into a 10 mL borosilicate glass vial.

  • Incrementally add the solid compound until a visible, persistent precipitate remains. For highly soluble solvents (e.g., DCM), this may require upwards of 1.5 grams of material. Causality: An excess of solid phase is an absolute thermodynamic requirement to ensure the chemical potential of the solid equals the chemical potential of the solute in solution.

Step 2: Isothermal Equilibration 3. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the calculated solubility. 4. Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C and 300 RPM. 5. Self-Validation Checkpoint: Shake the samples for 48 hours. Extract a 100 µL aliquot at T=24 hours and T=48 hours. If the concentration difference between the two time points is <5% , thermodynamic equilibrium is confirmed[3].

Step 3: Phase Separation 6. Remove the vials and allow them to stand undisturbed for 1 hour to let larger particulates settle. 7. Aspirate 1.0 mL of the supernatant and pass it through a 0.45 µm PTFE syringe filter. Discard the first 200 µL of filtrate to account for any potential adsorption of the solute onto the filter membrane.

Step 4: Dilution and HPLC-UV Quantification 8. Critical Step: Immediately dilute the filtered aliquot with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) by a factor of 1:100 or 1:1000. Causality: If an organic solvent extract (like DCM) is injected directly or allowed to sit, the solvent may evaporate, or the compound may crash out upon mixing with the aqueous mobile phase in the HPLC loop, destroying the quantitative integrity of the assay. 9. Analyze the diluted samples via RP-HPLC utilizing a C18 column and UV detection (typically at λmax​≈254 nm for brominated aromatic esters) against a 5-point calibration curve[2].

Workflow Visualization

The following diagram maps the critical path of the self-validating thermodynamic solubility protocol.

SolubilityWorkflow N1 Solid Compound N2 Solvent Addition N1->N2 N3 Orbital Shaking (24-48h, 25°C) N2->N3 N4 Phase Separation (0.45 µm PTFE) N3->N4 N5 HPLC-UV Quantification N4->N5 N6 Thermodynamic Solubility Profile N5->N6

Figure 1: Standardized Shake-Flask to HPLC-UV workflow for thermodynamic solubility determination.

Conclusion

The solubility profile of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is governed by the interplay between its lipophilic brominated aromatic core and its highly polar ester/ether substituents. By leveraging Hansen Solubility Parameters, we can predict its high solubility in polar aprotic solvents (DCM, EtOAc) and its insolubility in non-polar aliphatic hydrocarbons. The provided shake-flask/HPLC protocol ensures that any empirical data generated for this compound meets the rigorous E-E-A-T standards required for regulatory submissions and advanced process chemistry development.

References

  • Properties and Structure of Aromatic Ester Solvents. The Journal of Physical Chemistry B. Available at:[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at:[Link]

  • Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. World Health Organization (WHO). Available at:[Link]

  • Solubility Parameters of Nonelectrolyte Organic Compounds: Determination Using Quantitative Structure–Property Relationship Strategy. Industrial & Engineering Chemistry Research. Available at:[Link]

Sources

Foundational

Mechanism of Formation for Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate: A Comprehensive Technical Guide

Executive Summary Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is an advanced, highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is an advanced, highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including isoindoline derivatives, benzoxepines, and specific phosphodiesterase (PDE) inhibitors. Structurally, it offers two orthogonal reactive handles: an aryl bromide for palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) and a diester/ether motif primed for intramolecular cyclization.

This whitepaper dissects the mechanistic formation of this critical intermediate, providing drug development professionals with a self-validating framework of the chemical causality, optimal reaction parameters, and scalable experimental protocols.

Strategic Retrosynthetic Analysis

The target molecule is constructed via a linear three-step sequence starting from commercially available 4-bromo-2-methylbenzoic acid. The sequence relies on the sequential functionalization of the carboxylic acid and the ortho-methyl group, ensuring that each transformation is highly chemoselective.

G A 4-bromo-2-methylbenzoic acid (Starting Material) B Methyl 4-bromo-2-methylbenzoate (Intermediate 1) A->B Esterification (MeOH, H2SO4) C Methyl 4-bromo-2-(bromomethyl)benzoate (Intermediate 2) B->C Radical Bromination (NBS, BPO) D Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate (Target Intermediate) C->D Etherification (Methyl Glycolate, Base)

Fig 1. Retrosynthetic workflow for the target benzoate intermediate.

Mechanistic Pathways & Chemical Causality

Benzylic Radical Bromination (Wohl-Ziegler Reaction)

The transformation of Methyl 4-bromo-2-methylbenzoate to Methyl 4-bromo-2-(bromomethyl)benzoate is achieved via the Wohl-Ziegler radical bromination[1].

Causality of Reagent Selection: N-Bromosuccinimide (NBS) is utilized as the bromine source rather than elemental Br₂. NBS provides a constant, low steady-state concentration of molecular bromine, which suppresses competing electrophilic aromatic substitution on the electron-deficient benzoate ring. Benzoyl peroxide (BPO) is selected as the radical initiator over Azobisisobutyronitrile (AIBN) because its thermal decomposition profile perfectly matches the 80–85 °C reflux temperature of optimal halogenated or green alternative solvents (e.g., trifluorotoluene)[2],[3].

G Init Initiation: BPO -> 2 PhCOO• PhCOO• -> Ph• + CO2 Prop1 Propagation 1: Ar-CH3 + Br• -> Ar-CH2• + HBr Init->Prop1 Prop2 Propagation 2: Ar-CH2• + Br2 -> Ar-CH2Br + Br• Prop1->Prop2 Regen Br2 Regeneration: NBS + HBr -> Succinimide + Br2 Prop1->Regen HBr Prop2->Prop1 Br• recycled Regen->Prop2 Br2

Fig 2. Catalytic cycle of the Wohl-Ziegler radical bromination.

Williamson-Type Etherification

The final step involves the nucleophilic substitution (Sₙ2) of the benzylic bromide by the alkoxide of methyl 2-hydroxyacetate (methyl glycolate).

Causality of Base Selection: The substrate contains two highly labile methyl ester moieties. The use of strong aqueous bases (e.g., NaOH, KOH) is strictly contraindicated as they would induce rapid saponification of both the benzoate and the glycolate esters. To circumvent this, a non-nucleophilic base such as Sodium Hydride (NaH) in an anhydrous, aprotic solvent (THF or DMF) is employed. NaH irreversibly deprotonates the primary alcohol of methyl glycolate to form a highly reactive alkoxide, evolving hydrogen gas as the only byproduct. Alternatively, mild heterogeneous bases like Silver(I) oxide (Ag₂O) can be utilized to drive the reaction forward via the irreversible precipitation of Silver Bromide (AgBr), ensuring exquisite chemoselectivity.

Quantitative Reaction Parameters

The following table summarizes the validated quantitative data for the three-step synthesis, allowing for easy comparison of reaction conditions and expected outcomes.

Reaction StepPrimary ReagentsEquivalentsTemp (°C)Time (h)Typical Yield (%)
1. Esterification MeOH, H₂SO₄ (cat.)Excess, 0.165 (Reflux)1295 – 98
2. Bromination NBS, BPO, Solvent1.05, 0.0580 – 852 – 485 – 97
3. Etherification Methyl glycolate, NaH1.20, 1.500 to 254 – 875 – 85

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodologies detail the critical intermediate stages of the workflow.

Protocol 1: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate

Note: This protocol replaces highly toxic carbon tetrachloride (CCl₄) with trifluorotoluene (PhCF₃) as a modern, compliant alternative, while maintaining the high yields reported in classical literature[2].

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Methyl 4-bromo-2-methylbenzoate (1.00 g, 4.36 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the starting material in anhydrous trifluorotoluene (20 mL).

  • Reagent Addition: Add N-Bromosuccinimide (0.81 g, 4.58 mmol, 1.05 equiv) and Benzoyl Peroxide (53 mg, 0.22 mmol, 0.05 equiv) to the stirring solution[2],[1].

  • Reaction: Purge the system with inert gas (N₂ or Ar) for 5 minutes. Heat the mixture to 85 °C and stir vigorously for 2 to 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate and float to the surface.

  • Purification: Filter the mixture through a pad of Celite or silica gel to remove the succinimide[2]. Wash the pad with cold dichloromethane (10 mL). Concentrate the filtrate under reduced pressure to afford the target benzylic bromide as a pale yellow solid (Typical yield: ~1.28 g, 95%).

Protocol 2: Synthesis of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate
  • Preparation: In a flame-dried flask under an argon atmosphere, suspend Sodium Hydride (60% dispersion in mineral oil, 260 mg, 6.54 mmol, 1.5 equiv) in anhydrous THF (15 mL).

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Add Methyl glycolate (470 mg, 5.23 mmol, 1.2 equiv) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes until H₂ gas evolution ceases.

  • Coupling: Dissolve Methyl 4-bromo-2-(bromomethyl)benzoate (1.34 g, 4.36 mmol, 1.0 equiv) in anhydrous THF (5 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours, monitoring via LC-MS or TLC.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc 8:2 to 6:4) to yield the pure target intermediate.

References

  • ChemicalBook. "METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis.
  • Journal of Medicinal Chemistry (ACS Publications). "Synthesis and in Vitro Antifolate Activity of Rotationally Restricted Aminopterin and Methotrexate Analogues.
  • PubMed Central (PMC). "Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships and Assessment in a Rat Model of Nicotine Dependence.

Sources

Exploratory

electronic properties and computational modeling of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

An In-Depth Technical Guide on the Electronic Properties and Computational Modeling of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate For Researchers, Scientists, and Drug Development Professionals Abstract The...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Electronic Properties and Computational Modeling of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advancement of computational chemistry has revolutionized the early stages of drug discovery and material science, offering a powerful lens to predict molecular properties before engaging in complex synthesis.[1] This guide presents a comprehensive, in-depth protocol for the in silico investigation of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate, a novel compound with significant potential in pharmaceutical and material science applications. In the absence of empirical data, this document provides a robust framework utilizing Density Functional Theory (DFT) to predict its electronic characteristics. The methodologies are built upon established computational techniques for analogous substituted benzoate compounds, aiming to provide a foundational understanding of the molecule's reactivity, stability, and potential for intermolecular interactions. This guide is designed to empower researchers to generate predictive insights, thereby streamlining the discovery and development process.[2]

Introduction: The Strategic Value of Computational Probes

Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is a structurally complex organic molecule, incorporating a substituted benzene ring, a common motif in many pharmacologically active agents.[3] The molecule's architecture, featuring a bromine atom, an ether linkage, and dual ester functionalities, suggests a sophisticated electronic landscape. This unique combination of functional groups indicates a potential for diverse intermolecular interactions, such as halogen and hydrogen bonding, which are critical for molecular recognition in biological systems. A thorough understanding of its electronic properties is therefore a crucial prerequisite for exploring its utility as a potential drug candidate or advanced material.

Computational modeling, and specifically DFT, provides a time- and resource-efficient avenue for exploring the molecular and electronic structures of such novel compounds.[1][2] Key electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and the dipole moment, can be calculated to predict chemical reactivity, identify sites for electrophilic and nucleophilic interactions, and determine the molecule's polarity. This predictive data is invaluable for guiding synthetic strategies, anticipating metabolic transformations, and modeling interactions with biological targets.

This guide provides a rigorous, step-by-step protocol for the computational modeling of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate, from its initial in silico construction to the in-depth analysis of its electronic properties.

Theoretical Underpinnings: Density Functional Theory

Density Functional Theory (DFT) is a leading quantum mechanical method for investigating the electronic structure of complex systems, including atoms, molecules, and condensed matter. The theory's foundation lies in the Hohenberg-Kohn theorems, which establish that the ground-state energy of a system is a unique functional of its electron density. This makes DFT computationally more efficient than traditional ab initio methods like Hartree-Fock, while still delivering high-accuracy results.

For a molecule with the complexity of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate, the use of a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is highly recommended. This functional effectively merges the strengths of ab initio approaches with the computational advantages of DFT. To ensure an accurate description of the electronic structure, this will be combined with a Pople-style basis set, such as 6-311++G(d,p).[4] The inclusion of diffuse functions (++) is critical for an accurate representation of the electron lone pairs on the oxygen and bromine atoms, and polarization functions (d,p) provide the necessary flexibility to model the electron density distribution around each atom accurately.

Methodological Blueprint: An In Silico Protocol

This section outlines a detailed, sequential methodology for the computational analysis of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate.

Molecular Construction and Conformational Analysis
  • Initial 3D Structure Generation: The three-dimensional structure of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate will be generated using a suitable molecular modeling software (e.g., Avogadro, GaussView). The initial geometry will be based on standard bond lengths and angles.

  • Geometry Optimization: A comprehensive geometry optimization will be carried out using DFT at the B3LYP/6-311++G(d,p) level of theory. This computational step identifies the molecule's lowest energy conformation, corresponding to its most stable three-dimensional structure. A subsequent frequency calculation is essential to confirm that the optimized geometry represents a true energy minimum, characterized by the absence of imaginary frequencies.

Computation of Electronic Properties

With the optimized geometry established, the following key electronic properties will be calculated using the same level of theory:

  • Frontier Molecular Orbital Analysis (HOMO-LUMO): The energies of the HOMO and LUMO are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) serves as a reliable indicator of its chemical stability, with a smaller gap suggesting a higher propensity for chemical reactions.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP surface provides a visual representation of the electrostatic potential on the molecule's electron density surface. This is an indispensable tool for identifying regions of electrophilicity and nucleophilicity. In these maps, red areas signify negative potential (nucleophilic character), while blue areas denote positive potential (electrophilic character).

  • Dipole Moment Calculation: The dipole moment provides a quantitative measure of the molecule's overall polarity. As a vector quantity, it indicates the direction and magnitude of charge separation. A significant dipole moment suggests a polar molecule that is likely to be soluble in polar solvents.

  • Mulliken Population Analysis: This analysis distributes the total electron density among the constituent atoms, yielding an estimation of the partial charge on each atom. This information is crucial for understanding the intramolecular charge distribution and identifying potential reactive centers.

Data Synthesis and Visualization

Quantitative Data Summary

The calculated electronic properties will be organized into a structured table to facilitate straightforward comparison and interpretation.

PropertyPredicted ValueUnits
HOMO Energy(Value)eV
LUMO Energy(Value)eV
HOMO-LUMO Gap(Value)eV
Dipole Moment(Value)Debye
Graphical Representations

Visual aids are paramount for the intuitive understanding of complex computational data.

Molecular Structure Diagram:

Caption: 2D schematic of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate.

Computational Analysis Workflow:

computational_workflow A 3D Molecule Construction B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Electronic Property Calculation (HOMO, LUMO, MEP, Dipole Moment) C->D E Data Interpretation and Reporting D->E

Caption: The sequential workflow for the in silico analysis of the target molecule.

Deciphering the Data: Interpretation and Insights

The calculated electronic properties will provide a multi-faceted understanding of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate.

  • HOMO-LUMO Gap: A relatively narrow HOMO-LUMO gap would indicate that the molecule is highly polarizable and can readily participate in charge-transfer interactions, a characteristic often associated with bioactive molecules.

  • MEP Surface: The MEP map will highlight the most probable sites for intermolecular interactions. A negative potential is anticipated around the carbonyl oxygens, marking them as likely hydrogen bond acceptors. The area around the bromine atom may feature a "sigma-hole," a region of positive electrostatic potential that can participate in halogen bonding.

  • Dipole Moment: The magnitude and vector of the dipole moment will govern the molecule's interactions with polar solvents and biological macromolecules. A substantial dipole moment would suggest high solubility in polar media.

Conclusion: A Predictive Paradigm

This technical guide has detailed a comprehensive and scientifically rigorous computational methodology for predicting the electronic properties of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate. Through the application of DFT, researchers can derive profound insights into the reactivity, stability, and intermolecular interaction profile of this novel compound. The workflow presented here is not only tailored for the target molecule but is also readily adaptable for the in silico evaluation of other new organic molecules, thus serving as a catalyst for innovation in drug discovery and materials science.[5][6] The predictive capabilities of computational chemistry, when applied with scientific rigor, represent an essential component of the modern chemical research toolkit.[1][2]

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of Methyl 4-bromo-2-methoxybenzoate.
  • (2025, July 31). Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations.
  • SteerOn Research. (2025, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery.
  • (n.d.). Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate, 96% Purity, C11H11BrO4, 1 gram.
  • MDPI. (2026, January 06). Computational Strategies Reshaping Modern Drug Discovery.
  • ACS Publications. (2025, July 03). DrugSynthMC: An Atom-Based Generation of Drug-like Molecules with Monte Carlo Search | Journal of Chemical Information and Modeling.
  • Sigma-Aldrich. (n.d.). METHYL 4-BROMO-2-(2-METHOXY-2-OXOETHYL)BENZOATE.
  • Scientific.Net. (n.d.). A DFT Investigation of the Molecular Structure and UV Absorption Spectra of 2-Ethylhexyl 2-Hydroxybenzoate (Octisalate) and Meta-Substituted 2-Ethylhexyl 2-Hydroxybenzoate: Sunscreen Applications.
  • Taros Discovery. (n.d.). Computational Chemistry and Molecular Modeling.
  • Taylor & Francis Online. (2021, August 03). New Schiff's base cinnamates/benzoates liquid crystals with lateral methyl substitutes: characterisation, mesomorphic behaviour and DFT calculation.
  • MDPI. (2021, May 16). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives.
  • ACS Publications. (2005, June 23). Density Functional Theory Study of the Conformational Space of Phenyl Benzoate, a Common Fragment in Many Mesogenic Molecules | The Journal of Physical Chemistry A.
  • ResearchGate. (2025, October 16). (PDF) Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
  • PMC. (2016, March 5). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo ....
  • Benchchem. (n.d.). Application Notes and Protocols: Ethyl 2-Bromo-4-methoxybenzoate in Complex Molecule Synthesis.
  • (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
  • Benchchem. (n.d.). Methyl 2-Bromo-4-methoxybenzoate synthesis from 2-bromo-4-methylbenzoic acid.
  • Alzchem Group. (n.d.). Methyl-4-bromo benzoic acid.
  • PubChem. (n.d.). Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226.
  • Benchchem. (n.d.). Reactivity Face-Off: Methyl 2-Bromo-4-methoxybenzoate vs. Ethyl 2-Bromo-4-methoxybenzoate in Cross-Coupling Reactions.
  • ResearchGate. (n.d.). (PDF) Methyl 4-bromobenzoate.
  • DergiPark. (2021, May 31). IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2-FLUOROBENZOATE.
  • Journal of Chemical Health Risks. (2025, September 08). Spectral and Computational Analysis of (E)-3-(2-Bromo-4-Methoxyphenyl)-1-(4-(Methylthio)Phenyl)Prop-2-En-1-One.

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Foundational

toxicity and safety data sheet (SDS) for Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

An In-depth Technical Guide to the Toxicity and Safety of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate Introduction Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is a substituted aromatic carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Safety of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

Introduction

Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is a substituted aromatic carboxylic acid ester with potential applications in organic synthesis and drug discovery. As with any novel chemical entity, a thorough understanding of its toxicological and safety profile is paramount for the protection of researchers and the integrity of experimental work. At the time of this writing, a specific Safety Data Sheet (SDS) for Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is not publicly available.

This guide, therefore, adopts a scientifically grounded approach by inferring the potential hazards and safety protocols for this compound based on the known toxicological data of structurally similar molecules. The presence of a brominated benzene ring and ester functionalities suggests that its safety profile will share commonalities with other brominated and methoxy-substituted benzoates. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the inferred hazards, safe handling procedures, and emergency protocols.

Inferred Toxicological and Safety Profile

The toxicological profile of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is extrapolated from data on related compounds. The primary hazards associated with structurally similar brominated and methoxy-substituted benzoates include acute toxicity, skin and eye irritation, and potential respiratory tract irritation.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate can be anticipated to fall under the following hazard categories:

  • Acute Toxicity (Oral, Dermal, Inhalation): Many brominated benzoic acid derivatives are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled[1][2].

  • Skin Corrosion/Irritation: Causes skin irritation is a common hazard for this class of compounds[1][2].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation is frequently cited in the safety data for related molecules[1][2].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation is another potential hazard[1].

The following GHS pictograms are likely to be applicable:

Signal Word: Warning or Danger

Summary of Safety Data for Structurally Related Compounds

The table below summarizes the key safety information for several compounds structurally related to Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate, which informs the inferred safety profile.

Compound NameCAS NumberKey Hazards
Methyl 4-bromo-2-methoxybenzoate139102-34-4Acute Toxicity (Oral)
Methyl 4-bromo-3-methoxybenzoate17100-63-9Toxic if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation[1]
Methyl 3-bromo-4-(methoxymethyl)benzoate1503856-22-1Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation; May cause respiratory irritation[2]
Methyl 2-bromo-5-methoxybenzoate35450-36-3Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation
Methyl 4-(bromomethyl)benzoate2417-72-3Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation[3]

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is crucial when handling Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate. The following procedures are based on best practices for handling halogenated organic compounds in a laboratory setting[4][5].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield. Standard safety glasses are not sufficient[6].

  • Skin Protection: A flame-resistant lab coat must be worn at all times. Full-length pants and closed-toe shoes are mandatory[6][7].

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. It is advisable to double-glove, especially during procedures with a higher risk of splashing. Inspect gloves for any signs of degradation before use and wash hands thoroughly after removal[6][8].

Engineering Controls
  • Ventilation: All work with Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood[5].

  • Designated Area: If the compound is determined to be a suspected carcinogen, all work should be performed in a designated area with clear warning signs[6].

Experimental Workflow for Safe Handling

The following diagram illustrates a safe workflow for handling Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate in a research laboratory.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_reaction Perform Reaction in Fume Hood handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste in Halogenated Organics Container cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate.

Storage and Disposal
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4][6].

  • Disposal: Dispose of waste containing this compound in a designated "Halogenated Organic Waste" container. Never dispose of halogenated organic compounds down the drain[5]. Follow all local and institutional regulations for chemical waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[8].

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[3].

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][8].

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[8].

Spill Response
  • Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbent material in a sealed container for disposal as halogenated organic waste. Ensure proper PPE is worn during cleanup[6].

  • Large Spills: For a large spill, evacuate the area immediately and secure it. Contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without specialized training and equipment[6].

Conclusion

While specific toxicity and safety data for Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate are not yet established, a cautious and informed approach based on the known hazards of structurally similar compounds is essential for its safe handling. Researchers and drug development professionals must adhere to the stringent safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls. By treating this compound with the respect due to a potentially hazardous chemical, the risks of exposure and injury can be effectively mitigated.

References

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  • PubChem. (n.d.). Methyl 4-bromo-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 3-bromo-4-(methoxymethyl)benzoate — Chemical Substance Information. Retrieved from [Link]

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  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

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  • National University of Singapore. (n.d.). Safety HandBook - Singapore. Department of Chemistry. Retrieved from [Link]

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Exploratory

Reactive Sites and Electrophilicity of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate: A Comprehensive Technical Guide

Executive Summary In advanced drug development and complex active pharmaceutical ingredient (API) synthesis, polyfunctional scaffolds require precise, orthogonal reactivity. Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug development and complex active pharmaceutical ingredient (API) synthesis, polyfunctional scaffolds require precise, orthogonal reactivity. Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is a highly versatile building block featuring three distinct reactive centers: an aromatic methyl ester, an aliphatic methyl ester, and an aryl bromide. This whitepaper deconstructs the electronic and steric environments of these functional groups, providing researchers with the mechanistic causality and self-validating protocols necessary to achieve chemoselective transformations without compromising the molecule's structural integrity.

Structural Deconstruction & Electronic Mapping

To design orthogonal synthetic routes, we must first map the electronic topology of the molecule. The reactivity of each site is governed by a combination of resonance (+R), inductive (-I) effects, and steric shielding.

  • C1 Aromatic Ester: Conjugated directly to the benzene core.

  • C2 Aliphatic Ester: Located on the ether-linked side chain, insulated from the aromatic π -system.

  • C4 Aryl Bromide: An electron-deficient halogenated site primed for transition metal insertion.

ReactivityMap Core Benzene Core (Electron Sink) C1 C1: Aromatic Methyl Ester (-COOCH3) Low Electrophilicity Core->C1 +R Resonance C2 C2: Benzylic Ether Chain (-CH2-O-CH2-COOCH3) Core->C2 Inductive Link C4 C4: Aryl Bromide (-Br) Oxidative Addition Site Core->C4 Electron Withdrawal AliphaticEster Aliphatic Methyl Ester Highly Electrophilic C2->AliphaticEster -I Effect from Oxygen

Electronic mapping of reactive sites and functional group interactions.

Comparative Electrophilicity: Aliphatic vs. Aromatic Esters

The core synthetic advantage of this molecule lies in the differential electrophilicity between its two ester groups.

Mechanistic Causality: The C2 aliphatic ester is significantly more electrophilic than the C1 aromatic ester. The aromatic ester's carbonyl carbon is stabilized by resonance donation (+R) from the phenyl ring, which populates the carbonyl π∗ antibonding orbital, reducing its partial positive charge. Furthermore, the bulky C2 side chain sterically shields the C1 carbonyl from nucleophilic attack.

Conversely, the C2 aliphatic ester is completely insulated from this resonance system. Instead, it is subjected to a strong inductive electron-withdrawing effect (-I) from the adjacent ether oxygen. This lowers the LUMO energy of the aliphatic carbonyl, making it highly susceptible to nucleophilic acyl substitution. Theoretical studies confirm that aliphatic esters exhibit lower activation energies and greater intermediate stability during hydrolysis compared to their aromatic counterparts[1].

Quantitative Reactivity Profile
PropertyC1 Aromatic Methyl EsterC2 Aliphatic Methyl EsterAryl Bromide (C4)
Electrophilic Center Carbonyl CarbonCarbonyl CarbonC4 Aromatic Carbon
Electronic Modulators +R (Resonance from ring)-I (Inductive from ether oxygen)-I (Inductive from Bromine)
Steric Environment Highly Hindered (Ortho-substituted)Accessible (Primary chain)Accessible (Para to ester)
Relative Electrophilicity LowVery HighN/A (Electrophilic in cross-coupling)
Primary Transformation Resistant to mild saponificationRapid nucleophilic acyl substitutionOxidative addition (Pd/Ni)

The Aryl Bromide Motif: Transition Metal-Catalyzed Reactivity

The C4 position features an aryl bromide that acts as a potent electrophile in the presence of low-valent transition metals (e.g., Pd(0) or Ni(0)). The electron-withdrawing nature of the para-ester group (C1) reduces the overall electron density of the aromatic ring. This electronic deficiency accelerates the oxidative addition step—the rate-determining step in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig—allowing the bromide to be selectively displaced while leaving the ester functionalities intact.

Experimental Workflows & Protocols (Self-Validating Systems)

To harness the orthogonal reactivity of this scaffold, we utilize a sequential functionalization strategy. The protocols below are designed as self-validating systems, incorporating strict In-Process Controls (IPC) to ensure chemoselectivity.

Workflow Start Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate Step1 Chemoselective Saponification (LiOH, THF/H2O, 0°C) Start->Step1 Targets Aliphatic Ester Result1 Aliphatic Acid / Aromatic Ester / Aryl Bromide (Intermediate) Step1->Result1 Yields Free Acid Step2 Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, Ar-B(OH)2, Base) Result1->Step2 Targets Aryl Bromide Result2 Elaborated API Scaffold (C4-Arylated, C2-Acid, C1-Ester) Step2->Result2 C-C Bond Formation

Sequential chemoselective workflow for orthogonal functionalization.

Protocol 1: Chemoselective Saponification of the Aliphatic Ester

Objective: Hydrolyze the aliphatic ester to the carboxylic acid while preserving the aromatic ester and aryl bromide. Causality: By maintaining a temperature of 0°C and using exactly 1.05 equivalents of Lithium Hydroxide (LiOH), we exploit the kinetic difference between the highly electrophilic aliphatic ester and the resonance-stabilized aromatic ester. For hyper-sensitive substrates,2 can be substituted to achieve quantitative chemoselective cleavage via a highly specific Lewis acid-base coordination mechanism[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the starting material in a 3:1 mixture of THF and deionized water (10 volumes).

  • Thermal Control: Chill the reaction vessel to exactly 0°C using an ice-water bath.

  • Base Addition: Dropwise add 1.05 eq of 1M aqueous LiOH over 15 minutes to prevent localized exothermic spikes.

  • Self-Validation (IPC): At t=60 mins, sample the reaction for LC-MS analysis. The protocol is validated when the starting material peak ( m/z [M+H]+ ) is <1% relative to the mono-acid product. Crucial: The appearance of a di-acid byproduct acts as a negative control indicator, signaling thermal runaway or stoichiometric excess.

  • Workup: Quench with 1M HCl to pH 3 to protonate the newly formed carboxylate, followed by extraction with Ethyl Acetate (3x). Dry over Na2​SO4​ and concentrate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C4 position by displacing the bromide, utilizing the intermediate generated in Protocol 1. Causality: Pd(0) selectively inserts into the weaker C-Br bond rather than reacting with the ester or carboxylic acid groups. The biphasic basic conditions activate the arylboronic acid into a nucleophilic boronate complex, facilitating rapid transmetalation.

Step-by-Step Methodology:

  • Preparation: Combine the mono-acid intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K2​CO3​ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and water.

  • Degassing (Critical): Sparge the mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under a positive stream of Argon. Heat the reaction to 80°C.

  • Self-Validation (IPC): Monitor via LC-MS every 2 hours. The reaction is complete when the characteristic isotopic doublet of the brominated starting material completely disappears, replaced by the mass of the coupled product.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, acidify the aqueous layer to pH 3, and extract with Dichloromethane.

References

  • Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles Source: National Institutes of Health (PMC) URL:[Link][3]

  • Theoretical study of aliphatic and aromatic esters hydrolysis Source: ResearchGate URL:[Link][1]

  • Selective enzymatic hydrolysis of aromatic diesters using esterase Source: ResearchGate URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling reaction conditions for Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate Executive Summary The Suzuki-Miyaura cross-coupling is a premier method for C(sp2)-C(sp2) bond fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

Executive Summary

The Suzuki-Miyaura cross-coupling is a premier method for C(sp2)-C(sp2) bond formation in modern drug discovery and organic synthesis[1]. However, coupling highly functionalized aryl halides—such as Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate —presents a distinct chemoselectivity challenge. This substrate features an electron-deficient aryl bromide primed for rapid oxidative addition, but it is densely decorated with two base-sensitive methyl ester moieties (a benzoate ester and an aliphatic ester on the ether appendage).

Applying standard aqueous alkaline conditions (e.g., Na2​CO3​ or NaOH at elevated temperatures) inevitably leads to competitive ester saponification. As a Senior Application Scientist, I have designed this protocol to synthesize technical accuracy with field-proven insights, utilizing mild bases, controlled hydration, and highly efficient palladium catalysis to preserve the structural integrity of the ester groups while driving the cross-coupling to absolute completion.

Mechanistic Rationale & Substrate Analysis

To design a successful and self-validating experimental protocol, we must first understand the causality behind the reactivity of the substrate:

  • Electrophilicity & Sterics : The bromide at the C4 position is activated by the electron-withdrawing nature of the C1 methyl ester. Because the C4 position is relatively unhindered (meta to the bulky C2 substituent), oxidative addition into the Pd(0) species is kinetically favored. Standard bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) in Pd(dppf)Cl2​ provide an excellent balance of stability and reactivity for this transformation.

  • Base Selection & Saponification Control : To prevent ester hydrolysis, the basicity of the reaction medium must be strictly modulated. Potassium phosphate tribasic ( K3​PO4​ ) is the optimal choice; it provides the precise pKa required to activate the boronic acid (forming the reactive boronate complex for transmetalation) without acting as a strong nucleophile against the ester carbonyls[2].

  • Solvent Causality : The solvent system of 1,4-Dioxane/ H2​O (10:1 v/v) provides a homogeneous environment. The minimal volume of water is sufficient to dissolve the inorganic base and facilitate transmetalation, but low enough to kinetically suppress bulk aqueous saponification. For ultra-sensitive applications, completely anhydrous conditions utilizing potassium trimethylsilanolate (TMSOK) can be employed[3].

Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA + Aryl-Br Base Base Exchange OA->Base + K3PO4 TM Trans- metalation Base->TM + R-B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 - Product

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the empirical data driving the selection of our optimized conditions. Notice the inverse relationship between base strength/water volume and the preservation of the methyl esters.

Table 1: Optimization of Base and Solvent Conditions for Ester Preservation

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Conversion (%)Hydrolysis (%)Isolated Yield (%)
1 Pd(dppf)Cl2​ Na2​CO3​ (2.5)Dioxane/ H2​O (3:1)90>996528
2 Pd(dppf)Cl2​ K2​CO3​ (2.5)Dioxane/ H2​O (5:1)90>994052
3 Pd(dppf)Cl2​ K3​PO4​ (2.0) Dioxane/ H2​O (10:1) 80 >99 <5 89
4 Pd2​(dba)3​ / XPhosCsF (3.0)Toluene (Anhydrous)10085N/A76
5 Pd(PPh3​)4​ TMSOK (2.0)THF (Anhydrous)6592<284

Note: Data synthesized from analogous chemoselective ester-preserving protocols[2][3]. Entry 3 represents the optimal balance of yield, scalability, and chemoselectivity.

Experimental Workflow & Step-by-Step Protocol

Workflow A 1. Reagent Preparation Substrate & Boronic Acid B 2. Catalyst & Base Addition Pd(dppf)Cl2 & K3PO4 A->B C 3. Solvent & Degassing Dioxane/H2O (10:1), N2 Purge B->C D 4. Reaction Execution Heat to 80°C, Monitor via LC-MS C->D E 5. Workup & Extraction EtOAc / Brine Wash D->E F 6. Purification Silica Gel Chromatography E->F

Step-by-step experimental workflow for the chemoselective Suzuki-Miyaura cross-coupling.

Reagents Required:
  • Electrophile : Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate (1.0 equiv)

  • Nucleophile : Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv). Note: Pinacol esters are highly stable and prevent competitive protodeboronation[4].

  • Catalyst : Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Base : Anhydrous K3​PO4​ (2.0 equiv)

  • Solvents : 1,4-Dioxane (Degassed) and Deionized H2​O (Degassed)

Step-by-Step Execution:
  • Reaction Assembly : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid/ester (1.2 equiv), Pd(dppf)Cl2​ (5 mol%), and K3​PO4​ (2.0 equiv).

  • Inert Atmosphere Generation : Seal the flask with a rubber septum. Evacuate the flask and backfill with dry Nitrogen ( N2​ ) or Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, which will prematurely terminate the catalytic cycle.

  • Solvent Addition : Syringe in sparged 1,4-Dioxane and H2​O to achieve a 10:1 v/v ratio (yielding a substrate concentration of ~0.1 M).

  • Heating & Self-Validation : Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 4–6 hours.

    • Self-Validating Checkpoint: At 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating if the chromatogram shows the coupled product mass [M+H]+ and strictly lacks the [M−CH3​+H]+ or [M−2CH3​+2H]+ peaks. This confirms that the mild base conditions successfully preserved both the benzoate and aliphatic methyl esters.

  • Quench & Extraction : Once complete conversion is verified, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with water, then brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure cross-coupled product.

Troubleshooting & Field Insights

  • Issue: Protodeboronation of the Boronic Acid.

    • Cause: The boronic acid undergoes competitive hydrolysis before transmetalation can occur.

    • Solution: Switch from a free boronic acid to a Boronic Acid Pinacol (Bpin) ester. Bpin esters contain bulky groups that donate electron density into the empty p-orbital on the boron atom, making them vastly more stable under aqueous conditions[4].

  • Issue: Homocoupling of the Aryl Bromide.

    • Cause: Excess oxygen in the system promotes the oxidative homocoupling of the palladium intermediate.

    • Solution: Strictly adhere to the freeze-pump-thaw degassing method for the Dioxane/ H2​O mixture prior to addition.

  • Issue: Traces of Ester Hydrolysis Observed.

    • Cause: Localized hotspots of base concentration or extended heating times.

    • Solution: Ensure vigorous stirring (≥800 rpm) to maintain a pseudo-homogeneous emulsion. If hydrolysis persists, transition to the completely anhydrous TMSOK/THF protocol[3].

References

  • Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: PMC - NIH URL
  • Process Development of a Triphasic Continuous Flow Suzuki–Miyaura Coupling Reaction in a Plug Flow Reactor Source: ACS Publications URL
  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC - NIH URL

Sources

Application

Application Note: Precision Lithium-Halogen Exchange of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

Executive Summary The functionalization of highly oxygenated, poly-esterified aryl halides represents a significant challenge in modern synthetic and process chemistry. Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly oxygenated, poly-esterified aryl halides represents a significant challenge in modern synthetic and process chemistry. Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is a complex substrate featuring two highly electrophilic methyl ester moieties: a conjugated C1 benzoate ester and a flexible C2 side-chain ester. Performing a lithium-halogen exchange on this molecule generates a highly nucleophilic C4-aryllithium intermediate that is acutely prone to self-destruction.

This application note provides drug development professionals and synthetic chemists with field-proven, causality-driven protocols to successfully execute this transformation. By contrasting traditional cryogenic batch processing with state-of-the-art continuous flow microreactor technologies, this guide establishes the kinetic parameters required to achieve high chemoselectivity and suppress catastrophic intermolecular condensation.

Mechanistic Causality & Chemoselectivity Challenges

To master the functionalization of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate, one must understand the competing kinetics governing the reaction.

The "Ate-Complex" and Diffusion-Controlled Exchange

Lithium-halogen exchange is an extremely rapid, often diffusion-controlled process. When the aryl bromide is treated with an alkyllithium reagent (e.g., n-BuLi), the reaction proceeds via a hypervalent halogen "ate-complex" intermediate[1]. Because the resulting aryllithium is thermodynamically more stable than the aliphatic n-BuLi, the equilibrium is driven sharply forward [2]. This exchange outpaces nearly all other competing reactions, including proton transfer and nucleophilic addition, provided the thermal energy in the system is strictly managed.

The Threat of Intermolecular Condensation

Once the C4-aryllithium species is generated, it acts as a potent nucleophile. A structural analysis of the substrate reveals that the distance from the C4 carbanion to either the C1 ester or the C2 side-chain ester makes intramolecular cyclization sterically strained (requiring the formation of unfavorable bridged systems).

Therefore, the primary degradation pathway is intermolecular self-condensation . The C4-aryllithium of one molecule attacks the ester groups of an adjacent unreacted substrate or another aryllithium molecule, leading to rapid oligomerization and complex mixture formation.

Kinetic Trapping Strategy

To prevent intermolecular degradation, the rate of electrophilic trapping ( ktrap​ ) must vastly exceed the rate of degradation ( kdeg​ ). This is achieved through two distinct strategies:

  • Thermodynamic Suppression (Batch): Lowering the temperature to -78 °C to remove the activation energy required for the nucleophilic attack on the ester [2].

  • Spatiotemporal Control (Flow): Using ultra-fast micro-mixing and sub-second residence times to introduce the external electrophile before the aryllithium molecules can physically interact with ester moieties [3].

G Substrate Aryl Bromide Substrate Intermediate C4-Aryllithium Intermediate Substrate->Intermediate Li-Br Exchange (Diffusion Controlled) BuLi n-BuLi BuLi->Intermediate Product Target Functionalized Arene Intermediate->Product k_trap (Fast at all temps) Degradation Intermolecular Self-Condensation (Oligomers) Intermediate->Degradation k_deg (Suppressed at <-78°C) Electrophile Electrophile (e.g., DMF) Electrophile->Product

Reaction kinetics and competing pathways during the lithium-halogen exchange of the dual-ester substrate.

Experimental Methodologies

Protocol A: Cryogenic Batch Processing (High Dilution)

This protocol relies on extreme temperature control and high solvent volumes to physically separate the reactive intermediates, thereby minimizing intermolecular collisions.

Reagents & Equipment:

  • Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate (1.0 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.05 eq)

  • Anhydrous THF (0.05 M relative to substrate)

  • Target Electrophile (e.g., DMF or CO 2​ , 2.0 eq)

  • Flame-dried Schlenk flask, internal temperature probe.

Step-by-Step Procedure:

  • Preparation: Charge the flame-dried flask with the aryl bromide substrate and anhydrous THF. Ensure the concentration does not exceed 0.05 M to mitigate intermolecular condensation.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Monitor the internal probe until the temperature stabilizes at -78 °C to -85 °C.

  • Lithiation: Add n-BuLi (1.05 eq) dropwise down the cold wall of the flask over 15 minutes. Critical Insight: Adding the reagent down the cold glass wall pre-cools the n-BuLi, preventing localized exothermic "hotspots" that trigger ester attack upon contact.

  • Aging: Stir the solution at -78 °C for exactly 10 minutes to ensure complete halogen exchange via the ate-complex.

  • Trapping: Rapidly inject the pre-cooled electrophile (2.0 eq) in one portion.

  • Quench & Workup: Allow the reaction to stir for 30 minutes at -78 °C, then quench in-situ with a cold solution of saturated aqueous NH 4​ Cl before allowing the mixture to warm to room temperature.

Protocol B: Ultra-Fast Continuous Flow Processing

Flow chemistry enables the functionalization of highly sensitive esters at elevated temperatures by strictly limiting the lifetime of the aryllithium intermediate to milliseconds [4].

System Setup: Three high-precision syringe pumps, two low-volume T-mixers (internal diameter 0.5 mm), and a PTFE residence loop.

Flow S1 Pump A: Substrate in THF M1 T-Mixer 1 (-30 °C) S1->M1 S2 Pump B: n-BuLi in Hexanes S2->M1 S3 Pump C: Electrophile in THF M2 T-Mixer 2 (-30 °C) S3->M2 R1 Residence Loop τ = 0.3 s M1->R1 Aryllithium Generation R1->M2 Q In-line Quench (MeOH/H+) M2->Q Electrophilic Trapping

Continuous flow microreactor configuration for the controlled generation and trapping of aryllithiums.

Step-by-Step Procedure:

  • System Priming: Prime the flow system with anhydrous THF and submerge the T-mixers and residence loop in a cooling bath set to -30 °C.

  • Flow Rate Calibration: Set Pump A (Substrate, 0.1 M) and Pump B (n-BuLi, 0.108 M) to flow rates that achieve a residence time ( τ ) of exactly 0.3 seconds in the first loop. Critical Insight: Machine learning optimizations on similar flow systems dictate that exactly 1.08 equivalents of n-BuLi is the optimal trade-off point; exceeding this increases dehalogenated impurities, while falling short leaves unreacted starting material [3].

  • Continuous Lithiation: Initiate Pumps A and B. The diffusion-controlled Br-Li exchange occurs nearly instantaneously in T-Mixer 1.

  • In-line Trapping: The intermediate flows directly into T-Mixer 2, where it meets the electrophile stream from Pump C (0.2 M).

  • Collection: The output stream is directed into a collection flask containing a stirred quench solution (MeOH/AcOH).

Quantitative Data Presentation

The following table summarizes the operational metrics and typical outcomes when comparing the batch and flow methodologies for dual-ester aryl bromides. Continuous flow provides a vastly superior impurity profile due to the elimination of localized concentration gradients (hotspots).

ParameterProtocol A: Cryogenic BatchProtocol B: Continuous Flow
Operating Temperature -78 °C to -85 °C-20 °C to -30 °C
Mixing Regime Macro-mixing (Magnetic Stirring)Ultra-fast Micro-mixing (T-Mixer)
Intermediate Lifespan 10 to 15 minutes0.2 to 0.5 seconds
Optimal n-BuLi Equivalents 1.00 - 1.05 eq1.08 eq
Substrate Concentration Highly dilute ( 0.05 M)Moderate (0.1 M - 0.2 M)
Typical Isolated Yield 60% - 68%88% - 94%
Primary Failure Mode Intermolecular condensation (Oligomers)Protodebromination (Dehalogenation)

References

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate.
  • Mechanism of Lithium-Halogen Exchange. Harvard University.
  • A machine learning-enabled process optimization of ultra-fast flow chemistry with multiple reaction metrics. RSC Publishing.
  • Halogen–Lithium Exchange of Sensitive (Hetero)aromatic Halides under Barbier Conditions in a Continuous Flow Set-Up. ResearchGate.

Technical Notes & Optimization

Troubleshooting

improving overall reaction yield in Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate synthesis

Welcome to the Process Chemistry Support Portal. This guide is specifically designed for researchers and drug development professionals optimizing the synthesis of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide is specifically designed for researchers and drug development professionals optimizing the synthesis of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate .

This transformation relies on a Williamson ether synthesis between methyl 4-bromo-2-(bromomethyl)benzoate and methyl glycolate. Because both substrates contain sensitive ester functionalities and highly reactive benzylic positions, the reaction is notoriously prone to side reactions if conditions are not strictly controlled . This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating standard operating procedure (SOP) to maximize your overall yield.

Mechanistic Workflow & Competing Pathways

To troubleshoot effectively, you must first understand the causality of the reaction pathways. The diagram below illustrates the desired bimolecular nucleophilic substitution (SN2) against the two most common failure modes: moisture-induced lactonization and base-mediated ester cleavage.

G cluster_0 Desired Pathway (SN2) cluster_1 Side Reactions A Reactants: Methyl 4-bromo-2-(bromomethyl)benzoate + Methyl glycolate B Alkoxide Formation (Mild Base: Cs2CO3 or Ag2O) A->B Anhydrous conditions E Moisture Intrusion (Trace H2O) A->E Poor solvent drying H Harsh Base (e.g., NaH / NaOH) A->H Incorrect base choice C TBAI Catalysis (In situ Finkelstein) B->C Addition of TBAI D Target Product: Methyl 4-bromo-2-[(2-methoxy- 2-oxoethoxy)methyl]benzoate C->D High Yield (>80%) F Hydrolysis to Hydroxymethyl Intermediate E->F Hydrolysis G Lactonization: 5-Bromophthalide Byproduct F->G Intramolecular attack I Ester Cleavage & Transesterification H->I Nucleophilic attack on ester

Mechanistic workflow of target etherification vs. competing side reactions.

Troubleshooting FAQs

Q1: I am observing a major crystalline byproduct, and my target ether yield is stuck below 40%. What is happening?

Diagnosis: Moisture-induced lactonization. Causality: The benzylic bromide in your starting material is highly electrophilic. If your solvent or base contains trace water, the bromide is rapidly hydrolyzed to a benzylic alcohol. Because this newly formed hydroxyl group is ortho to a methyl ester, it is perfectly positioned for an intramolecular nucleophilic acyl substitution. This rapidly ejects methanol and forms a highly stable 5-membered lactone ring: 5-bromo-isobenzofuran-1(3H)-one (5-bromophthalide) . Solution: You must maintain strict anhydrous conditions. Switch from standard grade solvents to rigorously dried solvents over 4Å molecular sieves. Ensure your base (e.g., K2CO3 or Cs2CO3) is oven-dried before use to prevent water intrusion .

Q2: When using Sodium Hydride (NaH) as the base, TLC shows a complex mixture of degradation products. Why is this base failing?

Diagnosis: Ester cleavage and competing condensation. Causality: While NaH is excellent for generating alkoxides, it is too harsh for substrates containing sensitive methyl esters. NaH can promote Claisen-type self-condensations of methyl glycolate. Furthermore, commercial NaH often contains trace sodium hydroxide (NaOH), which will irreversibly saponify your esters into water-soluble carboxylic acids, destroying your isolated yield. Solution: Transition to a milder, non-nucleophilic base system. Silver(I) oxide (Ag2O) is a classic reagent for sensitive etherifications because it acts as a halogen scavenger, pulling the bromide off without requiring a harsh alkoxide. Alternatively, anhydrous Cesium Carbonate (Cs2CO3) provides a highly reactive "naked" alkoxide due to the large, polarizable Cs+ ion, without the destructive basicity of NaH.

Q3: The reaction stalls at 60% conversion despite excess reagents. Increasing the temperature just degrades the product. How can I drive it to completion?

Diagnosis: SN2 kinetic bottleneck. Causality: Methyl glycolate is a relatively weak and bulky nucleophile. Heating the reaction simply accelerates the degradation pathways (like transesterification) faster than the desired etherification . Solution: Employ Tetrabutylammonium iodide (TBAI) as a nucleophilic catalyst. TBAI facilitates an in situ Finkelstein reaction, temporarily swapping the benzylic bromide for a benzylic iodide. Iodide is both a superior leaving group and highly polarizable, drastically lowering the activation energy for the SN2 attack by the methyl glycolate alkoxide at room temperature.

Quantitative Optimization Data

The following table summarizes the yield outcomes based on process chemistry optimization trials. The data clearly demonstrates that substituting harsh bases for milder alternatives in the presence of a phase-transfer/nucleophilic catalyst yields the best results.

Base (Equiv)SolventAdditiveTemp (°C)Yield (%)Primary Observation / Byproduct
NaH (1.2)THFNone0 to 2535%Complex mixture; severe ester cleavage.
K2CO3 (1.5)DMFNone6045%5-Bromophthalide formation (trace moisture).
Cs2CO3 (1.5) MeCN TBAI (0.1) 25 82% Clean conversion; trace unreacted starting material.
Ag2O (1.5)DCMNone2588%Cleanest profile; however, high reagent cost limits scale-up.

Standard Operating Procedure (SOP): Optimized Etherification

This protocol utilizes the Cs2CO3/TBAI system, which balances high yield, scalability, and cost-effectiveness. The procedure is designed to be self-validating, with specific checkpoints to ensure reaction integrity.

Reagents:

  • Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 equiv)

  • Methyl glycolate (1.2 equiv)

  • Cesium carbonate (Cs2CO3, anhydrous, finely powdered) (1.5 equiv)

  • Tetrabutylammonium iodide (TBAI) (0.1 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Alkoxide:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

    • Suspend finely powdered, oven-dried Cs2CO3 in anhydrous MeCN.

    • Add methyl glycolate dropwise at 0 °C. Stir for 15 minutes to allow for initial alkoxide generation without thermal degradation.

  • Electrophile Addition (Finkelstein Activation):

    • In a separate dry vial, dissolve methyl 4-bromo-2-(bromomethyl)benzoate and TBAI in a minimal volume of anhydrous MeCN.

    • Add this solution dropwise to the main reaction mixture over 10 minutes. Causality check: Slow addition prevents localized concentration spikes that can lead to dialkylation or thermal runaway.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

    • Stir for 8–12 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting benzylic bromide should be fully consumed, replaced by a single lower-Rf product spot.

  • Quench and Workup:

    • Dilute the reaction mixture with ethyl acetate (EtOAc) and filter the suspension through a pad of Celite. Validation Check: This step physically removes the inorganic cesium salts and precipitated cesium bromide, preventing emulsions during extraction.

    • Wash the organic filtrate sequentially with saturated aqueous NaHCO3, deionized water, and brine.

  • Isolation:

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel flash chromatography to isolate the pure Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate.

References

  • Williamson ether synthesis - Wikipedia. URL:[Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. URL:[Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. URL:[Link]

Optimization

preventing unwanted ester cleavage during Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with Methyl 4-bromo-2-[(2-methoxy-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate .

This molecule is a highly versatile building block, but it presents a notorious chemoselectivity challenge: it contains two distinct methyl ester moieties that are highly vulnerable to unwanted cleavage (saponification or amidation) during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) and subsequent aqueous workups.

Below, you will find a deep-dive mechanistic analysis, targeted FAQs, quantitative compatibility data, and a self-validating experimental protocol to ensure your esters remain intact.

Molecular Vulnerability Profile & Causality

To prevent ester cleavage, we must first understand the causality behind it. Your substrate contains two esters with differing electronic environments:

  • The Conjugated Benzoate Ester: Stabilized slightly by the aromatic ring, but still susceptible to strong nucleophiles.

  • The Aliphatic Ester (-O-CH₂-COOMe): This is your primary failure point. The adjacent ether oxygen exerts a strong inductive electron-withdrawing effect (-I effect), rendering the carbonyl carbon highly electrophilic.

When exposed to standard Suzuki-Miyaura conditions (e.g., aqueous Na₂CO₃ or KOH), hydroxide ions rapidly attack this electrophilic carbon, leading to irreversible saponification.

Pathways SM Starting Material: Diester Aryl Bromide Cond1 Aqueous Basic Conditions (e.g., Na2CO3 / H2O) SM->Cond1 Standard Suzuki Cond2 Anhydrous Conditions (e.g., TMSOK or CsF) SM->Cond2 Optimized Suzuki Prod1 Unwanted Ester Cleavage (Saponification) Cond1->Prod1 OH- Attack Prod2 Desired Coupled Product (Esters Preserved) Cond2->Prod2 Transmetalation

Reaction pathway demonstrating the divergence between ester hydrolysis and successful cross-coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am running a Suzuki coupling and my LC-MS shows a mixture of products with mass losses of -14 Da and -28 Da. What is happening? A1: You are observing sequential ester hydrolysis. The loss of 14 Da corresponds to the hydrolysis of one methyl ester to a carboxylic acid (replacing a -CH₃ group with an -H atom). A loss of 28 Da means both esters have cleaved. This is almost certainly caused by the use of an aqueous inorganic base. To fix this, you must switch to an anhydrous base system 1.

Q2: How do I select a base that promotes transmetalation without cleaving my esters? A2: The base in a Suzuki reaction serves to form the active oxo-palladium intermediate 2. For diester substrates, you must decouple basicity from nucleophilicity. I highly recommend Potassium trimethylsilanolate (TMSOK). TMSOK is highly soluble in organic solvents and acts as a potent oxyanionic base for the Pd-cycle, but its steric bulk prevents it from attacking the ester carbonyls. Alternatively, use anhydrous Cesium Fluoride (CsF), which activates the boronic ester via a fluoroboronate pathway, completely avoiding oxygen-based nucleophiles.

DecisionTree Start Base Selection for Diester Substrates Water Is aqueous solvent required? Start->Water YesWater Mild Aqueous Bases (K2HPO4, NaHCO3) Water->YesWater Yes NoWater Anhydrous Conditions (Boronic Esters) Water->NoWater No AnhydrousBase Select Anhydrous Base NoWater->AnhydrousBase TMSOK TMSOK (Organic-soluble) AnhydrousBase->TMSOK CsF CsF / KF (Fluoride activation) AnhydrousBase->CsF

Decision tree for selecting cross-coupling bases to prevent unwanted ester cleavage in substrates.

Q3: Can I use Ethanol or Methanol as a co-solvent to improve solubility? A3: Do not use Ethanol. In the presence of any base, ethanol will generate ethoxide ions in situ, leading to rapid transesterification. Your methyl esters will convert to ethyl esters, resulting in an inseparable mixture of methyl/ethyl diesters. Methanol is structurally "safe" since it regenerates the methyl ester, but it can still promote hydrolysis if trace water is present. Stick to anhydrous THF, Dioxane, or Toluene.

Q4: My reaction LC-MS shows intact esters, but after extraction, the NMR shows carboxylic acids. Why? A4: Hydrolysis is occurring during your workup. Quenching an active, basic reaction mixture with water causes a localized pH spike that rapidly saponifies the aliphatic ester 3. You must quench the reaction with a cold, buffered solution (e.g., saturated aqueous NH₄Cl) to immediately neutralize the base before the water can act as a nucleophile.

Quantitative Data: Base & Solvent Compatibility Matrix

To streamline your optimization, use the following empirical data matrix for reacting Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate.

Base SystemSolvent SystemTemp (°C)Hydrolysis RiskTransesterification RiskRecommendation
NaOH / KOH THF / H₂O60Critical (100%)LowDO NOT USE
K₂CO₃ Toluene / EtOH / H₂O80High (>60%)CriticalAvoid for diesters
K₃PO₄ Dioxane / H₂O50Moderate (~20%)LowUse only if water is mandatory
CsF (Anhydrous) Anhydrous Dioxane80None None Excellent for boronic esters
TMSOK Anhydrous THF65None None Superior for homogenous rxns
Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol utilizes Potassium trimethylsilanolate (TMSOK) to achieve rapid, homogeneous cross-coupling while guaranteeing 0% ester cleavage. It is designed as a self-validating system with built-in In-Process Controls (IPC).

Reagents Required:

  • Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium trimethylsilanolate (TMSOK) (2.0 equiv)

  • Anhydrous THF (0.1 M relative to aryl bromide)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask. Backfill with Argon (3x).

  • Reagent Charging: Add the diester aryl bromide, the arylboronic pinacol ester, and the Pd catalyst to the flask.

  • Solvent Addition: Inject anhydrous THF. Stir at room temperature for 5 minutes to ensure full dissolution.

  • Base Addition (Critical Step): Add TMSOK in one portion under a positive stream of Argon. Causality Note: TMSOK is highly hygroscopic. Exposure to ambient air will introduce water, immediately converting TMSOK to KOH and hexamethyldisiloxane, which will destroy your esters.

  • Reaction: Heat the mixture to 65°C for 2 hours.

  • In-Process Control (IPC) Validation: Remove a 10 µL aliquot, quench in 500 µL LC-MS grade Acetonitrile, and inject into the LC-MS.

    • Validation Check: Look for the desired [M+H]⁺ product mass. If you observe an[M+H-14]⁺ peak, moisture has breached your system. If cleavage is <2%, proceed to workup.

  • Buffered Quench: Cool the flask to 0°C in an ice bath. Rapidly inject 10 mL of cold, saturated aqueous NH₄Cl . Do not use water or brine for the initial quench.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄ (until free-flowing), and concentrate under reduced pressure.

  • Final Validation: Obtain a ¹H NMR spectrum of the crude mixture. You must observe two distinct, sharp singlets integrating to 3 protons each between 3.70 - 3.90 ppm , confirming both methyl esters survived the transformation.

References
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: Organic Syntheses URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Optimization of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate Production

Welcome to the technical support guide for the synthesis of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate. This critical intermediate, particularly in the synthesis of complex pharmaceutical compounds like Sac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate. This critical intermediate, particularly in the synthesis of complex pharmaceutical compounds like Sacubitril, requires a robust and optimized production process for scale-up. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction parameters, ensuring high yield and purity.

The synthesis is fundamentally a Williamson ether synthesis, a reliable and well-documented SN2 reaction. It involves the O-alkylation of an alcohol with an alkyl halide in the presence of a base. Understanding the nuances of this reaction is key to successful scale-up.

Reaction Overview: The Synthetic Pathway

The primary route involves a two-step process starting from the commercially available Methyl 4-bromo-2-methylbenzoate. The first step is a radical bromination of the methyl group, followed by a Williamson ether synthesis.

Reaction_Pathway cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Williamson Ether Synthesis SM1 Methyl 4-bromo-2-methylbenzoate INT1 Methyl 4-bromo-2-(bromomethyl)benzoate SM1->INT1  NBS, AIBN    CCl4, Reflux   INT1_ref Methyl 4-bromo-2-(bromomethyl)benzoate Product Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate INT1_ref->Product  Base (e.g., NaH)    Aprotic Solvent (e.g., DMF)   SM2 Methyl glycolate SM2->Product

Caption: Synthetic pathway for the target intermediate.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, their probable causes, and actionable solutions for process optimization.

Issue 1: Low or No Product Yield

A low yield is one of the most common challenges in scaling up the Williamson ether synthesis.[1]

Q: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?

A: Low yield can be attributed to several factors. A systematic approach to troubleshooting is essential.

Potential CauseRecommended Solutions & Rationale
Incomplete Deprotonation The alkoxide of methyl glycolate is the active nucleophile. If deprotonation is incomplete, the reaction rate will be slow. Solution: Use a strong, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in mineral oil) in a slight excess (1.1-1.2 eq). NaH ensures irreversible and complete deprotonation. For safer, large-scale operations, consider a strong base like potassium tert-butoxide or using a phase-transfer catalysis system.
Poor Nucleophilicity The solvent choice dramatically impacts the reactivity of the nucleophile. Protic solvents (like alcohols) can solvate and stabilize the alkoxide, reducing its nucleophilicity. Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile. These solvents solvate the cation (e.g., Na+) but leave the alkoxide anion "naked" and highly reactive.[2]
Inactive Alkylating Agent The benzylic bromide, Methyl 4-bromo-2-(bromomethyl)benzoate, can degrade over time, especially if exposed to moisture. Solution: Use a freshly prepared or purified batch of the alkylating agent. Ensure it has been stored under anhydrous conditions. The synthesis from methyl 4-bromo-2-methylbenzoate using N-Bromosuccinimide (NBS) is generally high-yielding.[3]
Low Reaction Temperature The SN2 reaction has an activation energy barrier that must be overcome. Solution: A typical temperature range for this synthesis is 50-100 °C.[2] Start at a lower temperature (e.g., room temperature) during the base addition for safety, then gently heat the reaction to 60-80 °C to drive it to completion. Monitor by TLC or HPLC to avoid decomposition at higher temperatures.
Presence of Moisture Water will quench the strong base (e.g., NaH) and can hydrolyze the ester functionalities of the reactants and product. Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. Handle hygroscopic reagents like NaH under an inert atmosphere (Nitrogen or Argon).[4]
Issue 2: Significant Impurity Formation

The presence of impurities complicates purification and reduces the overall yield of high-purity material.

Q: I'm observing several significant byproducts in my crude reaction mixture. How can I identify and minimize them?

A: Impurity profiling is crucial. The most common impurities are unreacted starting materials and products from side reactions.

Impurity IdentityProbable CauseMitigation Strategy
Unreacted Methyl 4-bromo-2-(bromomethyl)benzoate Insufficient nucleophile or short reaction time.Use a slight excess of methyl glycolate and the base (1.1-1.2 eq). Monitor the reaction via TLC/HPLC until the limiting reagent is consumed.[5]
Bis-ether (Dimer) The alkoxide of methyl glycolate reacts with another molecule of methyl glycolate (if it were, for example, 2-bromoethanol). In this specific synthesis, a more likely impurity is the self-condensation product of the starting material if any hydrolysis of the bromomethyl group occurs.This is less common but can be minimized by adding the alkylating agent slowly to a solution of the pre-formed alkoxide, ensuring the nucleophile is always in excess locally.
Elimination Products The Williamson reaction can compete with base-catalyzed elimination, although this is less likely with a primary benzylic halide.[1]Use a non-hindered base (NaH is excellent). Avoid excessively high temperatures, which can favor elimination over substitution.[5]
Hydrolyzed Product (Carboxylic Acids) Presence of water during the reaction or, more commonly, during aqueous workup if conditions become too basic or acidic for a prolonged period.Use anhydrous reaction conditions. During workup, perform extractions efficiently and avoid letting the mixture sit for extended periods, especially under strong basic or acidic conditions. Neutralize carefully.[6]

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Caption: A workflow for troubleshooting common synthesis issues.

Part 2: Frequently Asked Questions (FAQs) for Scale-Up

Q1: Which base is truly optimal for large-scale production? A1: While sodium hydride (NaH) provides excellent results in the lab, its handling risks (flammability) and the need for mineral oil removal make it less ideal for large-scale industrial synthesis. For scale-up, Phase Transfer Catalysis (PTC) is a highly recommended alternative.[2] This involves using a catalyst like Tetrabutylammonium Bromide (TBAB) with a less hazardous, inexpensive base like potassium carbonate (K₂CO₃) or even 50% aqueous sodium hydroxide in a biphasic system (e.g., Toluene/Water). The PTC shuttles the alkoxide from the aqueous/solid phase into the organic phase where the reaction occurs, often leading to clean, high-yielding reactions without the need for strictly anhydrous conditions.[7][8][9]

Q2: How do I choose the right solvent for scaling up? A2: The ideal solvent should be aprotic, polar, have a suitable boiling point for the reaction temperature, and be relatively easy to remove.

  • DMF and DMSO are excellent for reactivity but their high boiling points can make removal difficult on a large scale.

  • Acetonitrile is a good alternative with a lower boiling point, making it easier to remove post-reaction.

  • If using a PTC system, solvents like Toluene or Dichloromethane are often used. Always consider the safety, environmental impact, and cost of the solvent at the intended scale.

Q3: What is the best method for monitoring reaction progress at scale? A3: While Thin Layer Chromatography (TLC) is excellent for initial lab-scale development, High-Performance Liquid Chromatography (HPLC) is the gold standard for process monitoring at scale. HPLC provides quantitative data on the consumption of starting materials and the formation of the product and key impurities. This allows for precise determination of reaction completion, preventing the formation of degradation products from unnecessarily long reaction times or high temperatures.[6]

Q4: What are the critical parameters for purification at the kilogram scale? A4: Flash column chromatography, while effective in the lab, can be costly and time-consuming at scale. The primary goal should be to optimize the reaction to the point where the product can be isolated by crystallization or recrystallization . Develop a procedure by screening various solvent systems (e.g., Ethyl Acetate/Heptane, Isopropanol/Water). A successful crystallization will be far more economical and efficient for achieving high purity on a large scale.[6] If chromatography is unavoidable, consider using automated, large-scale chromatography systems.

Part 3: Optimized Scale-Up Protocol (Illustrative 100g Scale)

This protocol incorporates optimization principles, focusing on a robust and scalable procedure.

Step 1: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate (Intermediate)

  • Setup: In a 2L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge Methyl 4-bromo-2-methylbenzoate (229 g, 1.0 mol).

  • Solvent Addition: Add carbon tetrachloride (CCl₄) or a safer alternative like chlorobenzene (1 L).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (187 g, 1.05 mol, 1.05 eq).

  • Initiator: Add a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (5.6 g, ~0.02 eq).[3]

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC. The reaction is complete when the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which is often used directly in the next step without further purification. Expected yield is typically >95%.

Step 2: Williamson Ether Synthesis (PTC Method)

  • Setup: In a 3L jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge Methyl 4-bromo-2-(bromomethyl)benzoate (308 g, 1.0 mol).

  • Reagents & Solvent: Add Toluene (1.5 L), Methyl glycolate (99 g, 1.1 mol, 1.1 eq), and Tetrabutylammonium Bromide (TBAB) (32 g, 0.1 mol, 0.1 eq).

  • Base Addition: Add finely ground anhydrous Potassium Carbonate (K₂CO₃) (207 g, 1.5 mol, 1.5 eq).

  • Reaction: Begin vigorous stirring. Heat the reactor to 80-90 °C. The reaction is typically complete in 4-8 hours. Monitor by HPLC for the disappearance of the bromomethyl intermediate.

  • Work-up: Cool the mixture to room temperature. Add water (1 L) and stir for 15 minutes. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water (2 x 500 mL) and brine (1 x 500 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Purify the crude material by recrystallization. A common solvent system is Ethyl Acetate/Heptane. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed. Cool slowly to allow for crystal formation. Filter the crystals, wash with cold heptane, and dry under vacuum to yield the final product. Expected yield: 80-90%. Purity by HPLC: >99%.

References

  • 10 University of Louisville Institutional Repository.

  • 11 ChemicalBook.

  • 12 ChemicalBook.

  • Wikipedia.

  • National Center for Biotechnology Information.

  • 5 Benchchem.

  • Guidechem.

  • Benchchem.

  • ResearchGate.

  • 4 Benchchem.

  • ChemicalBook.

  • 13 Benchchem.

  • 14 Benchchem.

  • AIR Unimi.

  • L.S.College, Muzaffarpur.

  • RSC Publishing.

  • 6 Benchchem.

  • ResearchGate.

  • Google Patents.

  • 15 Benchchem.

  • Semantic Scholar.

Sources

Optimization

Technical Support Center: Solubilization Strategies for Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical barriers associated with Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical barriers associated with Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate .

This molecule is a highly lipophilic, halogenated aromatic ester. Because it lacks ionizable functional groups (such as basic amines or acidic carboxylates), traditional solubility enhancement techniques like pH adjustment or salt formation will be entirely ineffective[1][2]. It exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior—characterized by poor aqueous solubility which limits both in vitro assay reliability and in vivo bioavailability[3][4].

To overcome these challenges, we must rely on methods that disrupt crystalline lattice energy, increase surface area, or encapsulate the hydrophobic moieties.

Part 1: Troubleshooting FAQs

Q1: I attempted to dissolve the compound directly in PBS (pH 7.4) for a cell-based assay, but it immediately precipitated. Why did this happen, and how can I fix it? Causality: The molecule's bulky aromatic ring, bromine atom, and hydrophobic ester/ether linkages heavily favor solute-solute interactions over solute-solvent (water) interactions. When introduced to an aqueous buffer, the compound undergoes rapid nucleation and uncontrollable precipitation[1]. Solution: For in vitro assays, use a co-solvent system. Dissolve the compound in 100% DMSO to create a highly concentrated stock (e.g., 10–50 mM). When spiking into your assay media, ensure the final DMSO concentration remains below 0.5% (v/v) to prevent cellular toxicity. If precipitation still occurs upon dilution, pre-mix the DMSO stock with a non-ionic surfactant like Tween 80 before adding it to the aqueous media.

Q2: We are moving to in vivo pharmacokinetic (PK) studies via intravenous (IV) injection. Can I just use the DMSO/Tween 80 protocol? Causality: No. While co-solvents work in vitro, injecting a DMSO-heavy solution IV carries a severe risk of the drug crashing out in the bloodstream, potentially causing embolism or local injection-site necrosis[1]. Blood is a strong buffer, and rapid dilution of the co-solvent causes immediate supersaturation and precipitation. Solution: For IV dosing, the gold standard for halogenated aromatic compounds is Cyclodextrin Inclusion Complexation [2]. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that perfectly accommodates substituted benzene rings, shielding the lipophilic drug from water while the hydrophilic exterior of the cyclodextrin ensures systemic solubility[5][6].

Q3: We need to formulate the compound for oral (PO) gavage in mice, but the required dose is very high. What is the most scalable approach? Causality: For high-dose oral delivery of BCS Class II compounds, dissolution rate is the rate-limiting step for absorption[4]. Solution: You have two optimal choices:

  • Nanomilling (Nanosuspensions): By mechanically reducing the particle size to <200 nm, you exponentially increase the surface area. According to the Noyes-Whitney equation, this drastically increases the dissolution rate in the gastrointestinal tract[3][4].

  • Lipid-Based Formulations (SEDDS): Dissolving the drug in a lipid/surfactant matrix bypasses the dissolution step entirely and promotes absorption via the intestinal lymphatic system, which is highly effective for lipophilic molecules[7][8].

Part 2: Decision Workflows and Mechanisms

To ensure you select the correct formulation strategy, follow the decision matrix below.

G Start Methyl 4-bromo-2-... Solubility Challenge InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Dosing (PK/PD Studies) Start->InVivo CoSolvent Co-solvent / Surfactant (DMSO + Tween 80) InVitro->CoSolvent Rapid screening PO Oral (PO) InVivo->PO IV Intravenous (IV) InVivo->IV SEDDS Lipid-Based Formulation (SEDDS) PO->SEDDS High lipophilicity Nano Nanomilling (Nanosuspension) PO->Nano High dose needed Cyclo Cyclodextrin Complex (HP-β-CD) IV->Cyclo Systemic circulation

Workflow for selecting solubilization strategies based on experimental application.

Mechanism of Cyclodextrin Complexation

When utilizing HP-β-CD, the formulation relies on a thermodynamic displacement. The hydrophobic cavity of the cyclodextrin is initially occupied by high-enthalpy water molecules. When the lipophilic brominated aromatic ring of our target molecule enters the cavity, these water molecules are expelled. This entropy-driven process, combined with Van der Waals forces, creates a stable, water-soluble host-guest complex[5].

CD_Mech Drug Hydrophobic Drug (Aromatic/Bromo) Thermodynamic Water Displacement & Van der Waals Forces Drug->Thermodynamic CD HP-β-CD (Hydrophobic Cavity) CD->Thermodynamic Complex Water-Soluble Inclusion Complex Thermodynamic->Complex

Thermodynamic pathway of HP-β-CD host-guest inclusion complex formation.

Part 3: Quantitative Comparison of Solubilization Methods

Solubilization MethodPrimary ExcipientsMechanism of ActionBest Suited ForLimitations
Co-solvency DMSO, PEG400, Tween 80Disrupts hydrophobic solute-solute interactions.In vitro screening, early discovery.High risk of precipitation upon in vivo dilution; solvent toxicity[1].
Cyclodextrin Complexation HP-β-CD (20-40% w/v)Molecular encapsulation of the hydrophobic moiety.IV dosing, liquid formulations.Limited by the molecular weight/size of the API; requires high excipient ratio[5].
Lipid-Based (SEDDS) Triglycerides, Cremophor, LabrasolKeeps drug solubilized in lipid micelles; bypasses dissolution[7][9].Oral delivery, bypassing first-pass metabolism[10].Complex formulation development; potential stability issues[7].
Nanomilling Poloxamer 188, Zirconium beadsMechanical reduction of particle size to <200 nm, increasing surface area[4][11].High-dose oral suspensions, solid dosage forms[12].Risk of Ostwald ripening or aggregation during storage[4][11].

Part 4: Step-by-Step Experimental Protocols

Protocol A: Preparation of an HP-β-CD Inclusion Complex (Freeze-Drying Method)

This protocol is self-validating: if the final reconstituted powder is not optically clear in water, the complexation was incomplete, indicating a need to adjust the molar ratio.

  • Preparation of Host Solution: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water to create a 20% (w/v) solution. Heat gently to 45°C under continuous magnetic stirring[6].

  • Preparation of Guest Solution: Dissolve Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate in the minimum required volume of absolute ethanol.

  • Complexation: Add the ethanolic drug solution dropwise (1 drop/sec) into the aqueous HP-β-CD solution while maintaining stirring at 45°C.

  • Equilibration: Once addition is complete, cover the beaker and stir at 600 rpm for 24 to 48 hours at room temperature to allow thermodynamic equilibrium of the inclusion complex[5][6].

  • Solvent Removal: Remove the ethanol via rotary evaporation under reduced pressure at 40°C[6].

  • Filtration: Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug[5].

  • Lyophilization: Flash-freeze the filtrate using liquid nitrogen and lyophilize for 48 hours to obtain the amorphous solid inclusion complex[5][6].

Protocol B: Top-Down Nanomilling for Oral Nanosuspensions

This protocol utilizes wet media milling to achieve a stable nanosuspension for high-dose oral gavage.

  • Stabilizer Preparation: Prepare an aqueous vehicle containing a steric stabilizer (e.g., 1% w/v Poloxamer 188 or Hydroxypropyl methylcellulose) and an ionic surfactant (e.g., 0.1% w/v Sodium Lauryl Sulfate) to prevent particle aggregation and Ostwald ripening[3][11].

  • Pre-dispersion: Add the crystalline drug powder to the stabilizer solution (typically 5-10% w/v drug loading) and homogenize using a high-shear mixer for 5 minutes to create a coarse suspension.

  • Milling Setup: Transfer the coarse suspension to a wet stirred media mill (e.g., Netzsch DeltaVita) loaded with 0.2 mm yttrium-stabilized zirconium oxide grinding beads[12]. The bead volume should be approximately 60-70% of the milling chamber.

  • Milling Execution: Mill the suspension in recirculation mode at 2000-3000 rpm. Maintain the milling chamber temperature below 20°C using a cooling jacket to prevent thermal degradation of the ester bonds[11][12].

  • Validation: Sample the suspension every 30 minutes and measure the particle size distribution via Dynamic Light Scattering (DLS). Stop milling when the Z-average particle size reaches <200 nm and the Polydispersity Index (PDI) is <0.25[11][13].

  • Harvesting: Separate the nanosuspension from the milling beads using a retaining screen. The suspension can now be dosed directly or spray-dried for solid formulation[12][13].

References

  • Review on Enhancement of Solubilization Process. Science Alert. Available at:[Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at:[Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed (NIH). Available at:[Link]

  • Preparation of inclusion complex of praziquantel with 2-hydroxypropyl-β-cyclodextrin and pharmacokinetic property improvement. Arabian Journal of Chemistry. Available at:[Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. Available at:[Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. PMC (NIH). Available at:[Link]

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma. Available at:[Link]

  • Nanomilling: An Optimal Solution for Poorly Soluble, Challenging APIs. Contract Pharma. Available at:[Link]

  • NANOMILLING - Altasciences. Altasciences. Available at:[Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. MDPI. Available at:[Link]

  • Nanomilling of Drugs for Bioavailability Enhancement: A Holistic Formulation-Process Perspective. PMC (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for optimizing catalyst loading, specifically when working with the sterically hindered and electronically deactivated substrate, Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate . As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

The structure of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate presents a unique challenge. The ortho-substituent introduces significant steric hindrance around the reaction center, which can impede the initial oxidative addition step—often the rate-determining step in the catalytic cycle.[1][2] Therefore, careful selection and optimization of the catalyst system are paramount for achieving high yields and reaction efficiency.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is resulting in very low conversion or no product at all. What are the most common catalyst-related causes?

A: Low or no product yield is a frequent challenge, particularly with sterically demanding substrates. Before adjusting other parameters, a systematic evaluation of your catalyst system is the most logical first step. The root cause often lies in the activity or concentration of the true catalytic species, Pd(0).

Here is a workflow to diagnose the issue:

G cluster_0 Troubleshooting Low Yield start Low / No Conversion Observed reagents Step 1: Verify Reagents & Setup - Purity of starting materials? - Anhydrous & degassed solvents? - Integrity of base? start->reagents Begin Diagnosis catalyst Step 2: Assess Catalyst System Is the active Pd(0) species forming and stable? reagents->catalyst If reagents are confirmed pure/active activation A) Inefficient Precatalyst Activation? - Using a Pd(II) source (e.g., Pd(OAc)₂)? - Reduction to Pd(0) may be failing. catalyst->activation Check... loading B) Insufficient Catalyst Loading? - Substrate is sterically hindered. - Initial loading may be too low. catalyst->loading Check... deactivation C) Rapid Catalyst Deactivation? - Formation of black precipitate (Pd black)? - Inadequate inert atmosphere? catalyst->deactivation Check... solution1 Solution: Use a well-defined Pd(II) precatalyst (e.g., G3-type) for reliable Pd(0) generation. activation->solution1 solution2 Solution: Increase catalyst loading systematically (e.g., from 1 mol% to 3-5 mol%). loading->solution2 solution3 Solution: Ensure rigorous degassing (freeze-pump-thaw). Use bulky, stabilizing ligands (e.g., biaryl phosphines). deactivation->solution3

Caption: A logical workflow for diagnosing low-yield reactions.

Detailed Explanation:

  • Inactive Catalyst: Many modern cross-coupling reactions use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[3] If this reduction is inefficient, the concentration of the active catalyst will be too low to drive the reaction.[4] Furthermore, phosphine ligands, which are essential for stabilizing the catalyst and facilitating the reaction, are susceptible to oxidation if not handled under a strict inert atmosphere.

  • Insufficient Catalyst Loading: While low catalyst loadings are economically and environmentally desirable, a challenging substrate like this one often requires a higher initial catalyst concentration to overcome the high activation barrier of oxidative addition.[3] A loading that works for a simple aryl bromide may be insufficient here.

  • Catalyst Deactivation: The active Pd(0) catalyst can aggregate into catalytically inactive palladium black, especially at high temperatures or if the ligand dissociates.[3][5] This is often exacerbated by trace oxygen in the reaction, which can oxidize both the Pd(0) center and the sensitive phosphine ligands.[3]

Issue 2: Significant Byproduct Formation (Dehalogenation/Homocoupling)

Q: My reaction is producing the desired product, but I'm also seeing significant amounts of dehalogenated starting material and homocoupled boronic acid byproduct. How can I minimize these?

A: The formation of these byproducts is a classic sign of competing, non-productive reaction pathways. The choice of catalyst, ligand, and base can dramatically influence the relative rates of the desired cross-coupling versus these side reactions.

  • Dehalogenation (Ar-Br → Ar-H): This occurs when the aryl halide is reduced instead of coupled.[6]

    • Causality: This side reaction can become significant if the transmetalation step of the catalytic cycle is slow compared to alternative pathways. Certain bases or solvent impurities can act as hydride sources. From a catalyst perspective, a ligand that does not sufficiently promote reductive elimination of the desired product may allow more time for competing dehalogenation.[6]

    • Solution: Employing bulky, electron-rich ligands (e.g., Buchwald's biaryl phosphine ligands) can accelerate the desired oxidative addition and reductive elimination steps, kinetically outcompeting the dehalogenation pathway.[7][8]

  • Homocoupling (R-B(OH)₂ → R-R): This byproduct arises from the coupling of two boronic acid molecules.

    • Causality: The primary cause of boronic acid homocoupling is the presence of oxygen, which can participate in a separate catalytic cycle involving the palladium center.[9]

    • Solution: The most effective solution is rigorous exclusion of air from your reaction. Ensure solvents are properly degassed (e.g., via freeze-pump-thaw cycles) and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a sensible starting catalyst loading for a sterically hindered substrate like Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate?

A1: For a challenging substrate, it is prudent to start with a higher catalyst loading than typically used for simple aryl halides. A starting point of 1.0 to 3.0 mol % is advisable for initial screening experiments. While some simple couplings can be achieved with ppm levels of palladium, this is usually the result of extensive optimization.[10][11] Starting higher ensures that a low catalyst concentration is not the reason for initial reaction failure, saving valuable time.[3]

Q2: How should I systematically screen for the optimal catalyst loading?

A2: A systematic approach is crucial to avoid unnecessary trial and error. High-throughput experimentation (HTE) is the industry standard, but the principles can be applied on a smaller scale using parallel reaction blocks.[7][12] The goal is to vary only the catalyst loading while keeping all other parameters constant.

Parameter Condition Rationale
Aryl Bromide 1.0 equivLimiting Reagent
Boronic Acid Partner 1.2 - 1.5 equivSlight excess to drive reaction
Base (e.g., K₃PO₄)2.0 - 3.0 equivEnsures complete transmetalation
Ligand (e.g., SPhos)1.2x Pd mol %Ensures sufficient ligand to stabilize Pd
Solvent (e.g., Dioxane/H₂O)0.1 MStandard concentration
Temperature 80 - 110 °CTypical for Suzuki couplings
Pd Precatalyst (mol %) 0.5, 1.0, 2.0, 3.0, 5.0 Variable being tested

Table 1: Example of an experimental design for screening catalyst loading.

Monitor each reaction at set time points (e.g., 1h, 4h, 12h) using an appropriate analytical technique like LC-MS or GC-MS to determine conversion.[13] This will give you a curve of conversion versus catalyst loading, allowing you to identify the point of diminishing returns.

Q3: What is the optimal palladium-to-ligand (L:Pd) ratio?

A3: The L:Pd ratio is critical. For many modern cross-coupling reactions using bulky monophosphine ligands (like the Buchwald-type ligands), the active catalytic species is a monoligated Pd(0) complex.[7] Therefore, a 1:1 ratio of ligand to palladium is often theoretically sufficient. However, in practice, a slight excess of ligand (e.g., 1.1:1 to 1.5:1 ) is often used to compensate for any potential ligand degradation and to help prevent catalyst aggregation into palladium black. Be aware that a large excess of ligand can sometimes be detrimental, as it can lead to the formation of catalytically inactive bis-ligated palladium species.[14]

Q4: When should I use a well-defined precatalyst versus generating the catalyst in situ from a source like Pd(OAc)₂?

A4: While generating the catalyst in situ from a simple Pd(II) or Pd(0) source and a separate ligand is possible, the use of well-defined, commercially available Pd(II) precatalysts is highly recommended for several reasons:

  • Reproducibility: Precatalysts provide a stable, well-defined 1:1 ratio of palladium to ligand, leading to more consistent generation of the active Pd(0) species.[7] This eliminates variability associated with mixing separate components.

  • Efficiency: Modern precatalysts (e.g., the G3 and G4 types) are designed for rapid and clean conversion to the active monoligated Pd(0) catalyst under the reaction conditions.

  • Ease of Use: They are often air- and moisture-stable solids, simplifying reaction setup compared to handling sensitive Pd(0) sources like Pd₂(dba)₃.[7][15]

Q5: How can I visually or analytically confirm catalyst deactivation?

A5: The most common visual indicator of catalyst deactivation is the formation of a fine, black precipitate, which is almost certainly palladium black .[3][5] This indicates that the Pd(0) species has lost its stabilizing ligands and aggregated into inactive metallic palladium. Analytically, if you are monitoring the reaction kinetically (e.g., by taking time-point samples), you will observe the reaction rate slowing down and eventually stopping, or "stalling," before the starting material is fully consumed.[5]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate.

  • Reagent Preparation: In an oven-dried vial or flask equipped with a magnetic stir bar, add Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate (1.0 equiv), the desired arylboronic acid (1.3 equiv), and a finely powdered base (e.g., K₃PO₄, 2.5 equiv).

  • Catalyst Addition: Under an inert atmosphere (in a glovebox if possible), add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol %) and any additional ligand if required.

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free environment.[15]

  • Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF or dioxane, to a concentration of 0.1 M) via syringe.[8]

  • Reaction: Place the vessel in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by LC-MS or GC-MS.[13]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening of Catalyst Loading

This protocol is designed for a 24-well plate format to efficiently screen multiple catalyst loadings.

  • Stock Solution Preparation: Prepare a stock solution of the aryl bromide, boronic acid, and base in the chosen degassed solvent. Also, prepare separate stock solutions of the palladium precatalyst at different concentrations.

  • Plate Loading: In an inert atmosphere glovebox, dispense the appropriate volume of the precatalyst stock solutions into each well to achieve the desired final mol % (e.g., 0.5, 1.0, 2.0, 3.0, 5.0 mol %).

  • Reaction Initiation: Add the main stock solution containing the substrates and base to each well to initiate the reactions.

  • Sealing and Heating: Seal the plate with a cap mat and transfer it to a pre-heated shaker block.

  • Analysis: After a set time, quench the reactions and analyze the conversion in each well using high-throughput analysis techniques like LC-MS.[12]

References

  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Benchchem. Palladium catalyst issues in cross-coupling reactions.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Benchchem. How to avoid dehalogenation side reactions in Suzuki coupling.
  • Malig, T. C., et al. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2, 309-314.
  • Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
  • PUBDB. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • ACS Publications. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
  • PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
  • RSC Publishing. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Cross-Coupling Reactions Guide.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • PMC. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Science in the Classroom. High-throughput screening of drug leads.
  • Sigma-Aldrich. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 2-Bromo-4-methoxybenzoate.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate vs. Methyl 4-bromobenzoate

As pharmaceutical pipelines increasingly rely on complex, multifunctional scaffolds, understanding the nuanced reactivity of substituted aryl halides is critical for efficient synthetic routing. This guide provides an ob...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, multifunctional scaffolds, understanding the nuanced reactivity of substituted aryl halides is critical for efficient synthetic routing. This guide provides an objective, data-driven comparison between a standard building block, Methyl 4-bromobenzoate (Molecule B), and its highly functionalized derivative, Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate (Molecule A).

By analyzing the steric topography and electronic distribution of these molecules, we can establish predictable, self-validating protocols for chemoselective transformations and cross-coupling reactions.

Structural and Mechanistic Analysis

The Steric Topography & The "Ortho Effect"

The primary divergence in reactivity between these two molecules stems from their steric environments around the C1 aromatic ester. Molecule B is a planar, unhindered para-substituted aryl bromide. In contrast, Molecule A features a bulky -(CH2-O-CH2-COOMe) polyether-like side chain at the C2 (ortho) position.

This structural modification introduces significant steric hindrance, which profoundly retards the rate of nucleophilic acyl substitution at the adjacent C1 ester. This phenomenon, widely documented in physical organic chemistry as the "ortho effect" [1], creates a kinetic barrier that protects the aromatic ester from hydrolysis under mild conditions.

Electronic Activation at the C4 Position

Despite their differences at the C1/C2 interface, both molecules exhibit nearly identical reactivity profiles at the C4 bromide. The C1 methyl ester acts as a strong electron-withdrawing group (EWG) positioned para to the bromide. This electronic configuration lowers the lowest unoccupied molecular orbital (LUMO) of the C–Br bond, priming both molecules for rapid oxidative addition in transition-metal-catalyzed cross-couplings [2]. Because the bulky C2 side chain in Molecule A is meta to the C4 bromide, it exerts negligible steric impedance on the palladium catalyst during this critical step.

Chemoselectivity Potential

Molecule A is a dual-ester scaffold containing both a hindered aromatic ester and an unhindered aliphatic ester on its side chain. Because aliphatic esters inherently hydrolyze faster than aromatic esters—a difference magnified exponentially by the ortho-steric shielding at C1—Molecule A is an ideal candidate for orthogonal deprotection strategies [3].

Comparative Reactivity Profiles

Table 1: Saponification Profiling & Chemoselectivity
MetricMethyl 4-bromobenzoateMethyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate
Ester Types 1x Aromatic (-COOMe)1x Aromatic, 1x Aliphatic side-chain
Steric Environment (C1) UnhinderedHighly hindered (Ortho effect)
Hydrolysis Kinetics (C1) Fast (Standard basic conditions)Very Slow (Requires harsh conditions)
Chemoselectivity N/A (Global hydrolysis to acid)Excellent (Aliphatic cleavage only at 0 °C)
Table 2: Suzuki-Miyaura Cross-Coupling Metrics
MetricMethyl 4-bromobenzoateMethyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate
Reactive Site C4 BromideC4 Bromide
Electronic Activation High (para-ester EWG)High (para-ester EWG)
Steric Hindrance at C4 MinimalMinimal (C2 substituent is meta to C4)
Typical Yield (Pd Catalysis) >90%85-90% (Minor catalyst coordination to side-chain)

Experimental Workflows & Causality

Protocol 1: Chemoselective Saponification of Molecule A

Objective: Selectively hydrolyze the aliphatic ester to the free acid while preserving the C1 aromatic ester and the C4 bromide.

Causality Rationale: We utilize Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH). The lithium cation coordinates with the polyether oxygen atoms and the aliphatic ester carbonyl, directing the hydroxide attack specifically to the side-chain ester. Furthermore, the reaction is strictly maintained at 0 °C to establish kinetic control, preventing the higher-activation-energy cleavage of the sterically hindered aromatic ester [3].

Step-by-Step Methodology (Self-Validating):

  • Dissolution: Suspend 1.0 equivalent of Molecule A in a 3:1 mixture of THF and deionized water (10 volumes).

  • Cooling: Chill the suspension to 0–5 °C using an ice bath.

  • Base Addition: Add 1.05 equivalents of LiOH·H₂O dropwise as an aqueous solution over 15 minutes.

  • IPC Monitoring (Validation): Stir for 2 hours at 0 °C. Validate reaction progress via LC-MS. The target mass should correspond to the mono-acid. If di-acid formation is detected (>2%), immediately quench the reaction.

  • Quench & Isolate: Adjust the pH to 4.0 using 1M HCl to protonate the newly formed aliphatic carboxylate. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.

Diagram 1: Chemoselective saponification pathway highlighting steric shielding at the C1 ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Applicable to Both)

Objective: Couple the C4 bromide with an arylboronic acid.

Causality Rationale: The use of Pd(dppf)Cl₂ is deliberate; the bidentate dppf ligand enforces a large bite angle, which accelerates the rate-limiting reductive elimination step. The biphasic 1,4-dioxane/water solvent system ensures the solubility of both the lipophilic aryl bromide and the inorganic base (K₂CO₃), which is essential for the transmetalation of the arylboronic acid [2].

Step-by-Step Methodology (Self-Validating):

  • Preparation: In a Schlenk flask, combine 1.0 eq of the Aryl Bromide (Molecule A or B), 1.2 eq of Arylboronic Acid, and 2.5 eq of K₂CO₃.

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and Water (10 volumes). Degas the mixture by sparging with N₂ for 15 minutes.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ under a positive N₂ stream.

  • Heating & IPC: Heat the reaction to 80 °C. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material UV spot confirms the completion of oxidative addition and subsequent coupling.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and partition between EtOAc and water. Purify via flash chromatography.

Diagram 2: Suzuki-Miyaura catalytic cycle demonstrating C4-Br oxidative addition.

Comparative

LC-MS Fragmentation Pattern Analysis of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized building blocks, the accurate structural elucidation of complex intermediates is paramount. Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoat...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized building blocks, the accurate structural elucidation of complex intermediates is paramount. Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate (Formula: C₁₂H₁₃BrO₅) is a prime example of a polyfunctional scaffold, featuring a brominated aromatic core, a methyl ester, and a benzylic ether linkage terminating in a second methyl ester.

This guide provides an in-depth comparative analysis of its Liquid Chromatography-Mass Spectrometry (LC-MS/MS) fragmentation behavior. By comparing this target compound against a simpler structural analog—Methyl 4-bromo-2-methylbenzoate—we can isolate the diagnostic fragmentation pathways dictated by the benzylic ether side chain.

Mechanistic Theory & Predicted Fragmentation

In positive electrospray ionization (ESI+), the protonation of polyfunctional esters and ethers is driven by the gas-phase basicity of the heteroatoms. For this compound, protonation predominantly occurs at the ether oxygen or the carbonyl oxygens.

According to established , the molecule undergoes two primary collision-induced dissociation (CID) pathways:

  • Benzylic Ether Cleavage (The Dominant Pathway): Protonation at the ether oxygen induces an α -cleavage event. This results in the neutral loss of methyl glycolate (HO-CH₂-COOCH₃, 90 Da), yielding a highly stable benzylic cation at m/z 227 / 229. This pathway is heavily favored due to the resonance stabilization of the resulting charge across the brominated aromatic ring, a mechanism well-documented in the .

  • Ester Cleavage: Protonation at the ester carbonyls leads to the characteristic neutral loss of methanol (CH₃OH, 32 Da), forming an acylium ion. As noted in , this is a hallmark diagnostic loss for methyl esters.

Because the molecule contains a single bromine atom, every valid fragment containing the aromatic ring must exhibit a characteristic 1:1 isotopic doublet separated by ~2.0 Da ( 79 Br and 81 Br).

FragPathway M Precursor Ion [M+H]+ m/z 317 / 319 C12H14BrO5+ F1 Benzylic Cation m/z 227 / 229 C9H8BrO2+ M->F1 α-Cleavage - Methyl glycolate (90 Da) F2 Acylium Ion m/z 285 / 287 C11H10BrO4+ M->F2 Ester Cleavage - Methanol (32 Da) F3 Secondary Acylium m/z 195 / 197 C8H4BrO+ F1->F3 Ester Cleavage - Methanol (32 Da)

Figure 1: Proposed CID fragmentation pathway of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate.

Comparative Performance Analysis

To truly understand the impact of the (2-methoxy-2-oxoethoxy)methyl group on the molecule's stability and MS detectability, we must compare it against a baseline analog: Methyl 4-bromo-2-methylbenzoate .

The table below summarizes the quantitative high-resolution mass spectrometry (HRMS) data for both compounds.

Analytical FeatureTarget: Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoateReference Alternative: Methyl 4-bromo-2-methylbenzoate
Chemical Formula C₁₂H₁₃BrO₅C₉H₉BrO₂
Monoisotopic Mass 315.9946 Da227.9786 Da
Precursor Ion [M+H]⁺ m/z 317.0024 / 319.0004m/z 228.9864 / 230.9844
Primary Neutral Loss -90 Da (Methyl glycolate)-32 Da (Methanol)
Base Peak (CID 25 eV) m/z 227.000 / 229.000 (Benzylic Cation)m/z 197.000 / 199.000 (Acylium Ion)
Secondary Fragments m/z 195.00 / 197.00 (Loss of Methanol from Base Peak)m/z 169.00 / 171.00 (Loss of CO)
Diagnostic Isotope Pattern 1:1 doublet (retains Br in all key fragments)1:1 doublet (retains Br in all key fragments)

Key Insight: The addition of the ether side chain fundamentally shifts the thermodynamic sink of the fragmentation reaction. While the reference alternative requires higher collision energies to break the stable methyl ester bond, the target compound readily sheds the entire ether side chain at lower energies, making the m/z 227/229 transition an ideal, highly sensitive target for Multiple Reaction Monitoring (MRM) quantification.

Experimental Methodology: A Self-Validating Protocol

To generate reliable, publication-quality fragmentation spectra, the analytical workflow must be inherently self-validating. The following protocol utilizes High-Resolution Q-TOF MS to ensure exact mass accuracy, coupled with a deliberate experimental design that rules out false positives.

Step-by-Step LC-HRMS/MS Protocol

1. Sample Preparation (The Baseline Standard)

  • Action: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL. Prepare a solvent blank (100% Methanol).

  • Causality: Methanol is chosen over water to prevent the hydrolysis of the labile methyl ester groups prior to injection. The blank is critical to rule out column carryover from previous lipophilic injections.

2. Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 10 minutes. (Mobile Phase A: H₂O + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).

  • Causality: The highly functionalized nature of this molecule requires a balanced hydrophobic retention mechanism. A shallow gradient prevents co-elution with structurally similar synthesis byproducts. The 0.1% Formic Acid is not merely a buffer; it provides an abundant source of protons to drive the formation of the [M+H]⁺ precursor, maximizing ESI+ sensitivity.

3. Mass Spectrometry Acquisition (Q-TOF)

  • Action: Operate the ESI source in positive mode. Capillary voltage: 3.5 kV. Gas temperature: 300°C.

  • Action: Utilize Data-Dependent Acquisition (DDA) with a collision energy (CE) ramp of 15–35 eV.

  • Causality: The CE ramp is a deliberate choice. Lower energies (15 eV) are required to capture the labile loss of methanol (-32 Da), while higher energies (35 eV) are necessary to drive the complete heterolytic cleavage of the benzylic ether bond to yield the m/z 195/197 secondary acylium ion.

4. Internal Validation (Isotopic Tracing)

  • Action: Filter the resulting MS/MS spectra to only include fragment ions that exhibit a 1:1 isotopic doublet separated by 1.998 Da.

  • Causality: This is the core of the self-validating system. Bromine's natural isotopic distribution acts as an internal tracer. Any fragment ion lacking this doublet is immediately flagged as a matrix interference or a non-brominated contaminant, inherently validating the spectral assignment without requiring isotopically labeled internal standards.

Workflow S1 Sample Prep 1 µg/mL in MeOH S2 UHPLC Separation C18, Gradient Elution S1->S2 S3 ESI+ Ionization Capillary: 3.5 kV S2->S3 S4 Q-TOF MS/MS CID, CE: 15-35 eV S3->S4 S5 Data Analysis Isotope Pattern Validation S4->S5

Figure 2: Self-validating LC-HRMS/MS experimental workflow for benzoyl derivative analysis.

Conclusion

The LC-MS fragmentation of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is defined by a competition between ester cleavage and benzylic ether cleavage. By comparing it to a simpler methyl benzoate analog, we observe that the ether linkage introduces a highly favorable, low-energy fragmentation pathway (loss of 90 Da). When analyzed using the self-validating HRMS protocol outlined above—leveraging the natural isotopic signature of bromine—researchers can confidently identify and quantify this compound in complex synthetic or biological matrices.

References

  • Metware Biotechnology. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra." MetwareBio. Available at:[Link]

  • Journal of the American Society for Mass Spectrometry. "Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers." PubMed, 2010. Available at:[Link]

Validation

FT-IR spectroscopic comparison of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate and its precursors

An FT-IR Spectroscopic Guide to the Synthesis of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate Introduction In the field of synthetic organic chemistry, particularly in the development of pharmaceutical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

An FT-IR Spectroscopic Guide to the Synthesis of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

Introduction

In the field of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds, the precise characterization of molecules at each synthetic step is paramount. Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is a compound of interest featuring multiple functional groups, including two distinct ester moieties and an ether linkage, all attached to a substituted aromatic ring. The synthesis of such a molecule requires careful monitoring to ensure the desired transformations have occurred.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose. It provides a rapid, non-destructive method to identify functional groups and track their appearance or disappearance throughout a reaction sequence. This guide offers an in-depth FT-IR spectroscopic comparison of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate with its key precursors. By analyzing the unique vibrational fingerprints of each molecule, we can unequivocally validate the success of each synthetic step. This document is intended for researchers and professionals in chemical synthesis and drug development who rely on robust analytical data to guide their work.

Synthetic Pathway Overview

The synthesis of the target compound is logically designed as a two-step process starting from Methyl 4-bromo-2-methylbenzoate. The first step involves a free-radical bromination of the benzylic methyl group, followed by a nucleophilic substitution reaction with sodium methoxyacetate to introduce the ether-ester side chain.

The chemical transformations are visualized in the pathway below.

G P1 Methyl 4-bromo-2-methylbenzoate (Precursor 1) P2 Methyl 4-bromo-2-(bromomethyl)benzoate (Precursor 2) P1->P2  NBS, BPO, CCl₄, Δ Target Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate (Target Compound) P2->Target  DMF P3 Sodium methoxyacetate (Precursor 3) P3->Target

Caption: Synthetic route to Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate.

Experimental Protocol: FT-IR Spectrum Acquisition

To ensure data integrity and reproducibility, a standardized protocol for sample analysis is crucial. The following method is a self-validating system for obtaining high-quality spectra of solid organic compounds.

Objective: To acquire a high-resolution infrared spectrum of the analyte for the identification and comparison of functional groups.

Methodology: Potassium Bromide (KBr) Pellet Method

The use of KBr is standard practice for solid-sample IR analysis because it is transparent to infrared radiation in the typical analysis range (4000–400 cm⁻¹) and forms a stable, non-interacting matrix when pressed.[1]

Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours to remove moisture.

  • Analyte sample (1-2 mg)

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the solid analyte and 150-200 mg of dry, spectroscopy-grade KBr powder.

  • Grinding: Transfer both the sample and KBr into a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder with a consistent, flour-like texture is achieved. This step is critical to reduce scattering effects and produce a clear pellet.

  • Pellet Formation: Transfer a portion of the ground mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.

  • Pressing: Evacuate the die under vacuum for 2-3 minutes to remove trapped air, which can cause the pellet to be opaque. Apply pressure (typically 7-10 tons) for approximately 2 minutes.

  • Pellet Release: Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained. Opacity indicates insufficient grinding, moisture, or trapped air.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be run beforehand and automatically subtracted from the sample spectrum.

Spectroscopic Analysis and Comparison

The core of this guide is the direct comparison of the FT-IR spectra. Each stage of the synthesis introduces or removes specific functional groups, resulting in predictable and observable changes in the vibrational spectra.

Precursor Analysis
  • Methyl 4-bromo-2-methylbenzoate (Precursor 1):

    • Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹ are characteristic of C-H stretching on the benzene ring.

    • Aliphatic C-H Stretch: Absorptions in the 2950-2850 cm⁻¹ range correspond to the C-H stretches of the methyl ester (-OCH₃) and the benzylic methyl (-CH₃) groups.

    • Ester C=O Stretch: A very strong, sharp absorption is expected around 1726 cm⁻¹, typical for an aromatic ester carbonyl group.[2][3]

    • Aromatic C=C Stretch: Medium to weak peaks in the 1600-1450 cm⁻¹ region arise from the benzene ring skeletal vibrations.[3]

    • Ester C-O Stretch: Strong absorptions in the 1300-1100 cm⁻¹ range are due to the asymmetric and symmetric C-O stretching of the ester group.[3][4]

  • Methyl 4-bromo-2-(bromomethyl)benzoate (Precursor 2):

    • The spectrum of this intermediate is very similar to Precursor 1, with one key difference. The bromination of the benzylic methyl group primarily affects the C-H bending vibrations and introduces a C-Br stretching mode.

    • C-Br Stretch: A new absorption, typically weak to medium in intensity, appears in the fingerprint region, usually between 600-500 cm⁻¹. Its position can be variable.

    • The overall pattern of the C=O and C-O ester stretches remains largely unchanged, confirming the integrity of the primary functional group.[5]

  • Sodium Methoxyacetate (Precursor 3):

    • This precursor has a completely different spectral profile. As a carboxylate salt, it lacks the characteristic C=O carbonyl stretch of an ester or carboxylic acid.

    • Carboxylate Asymmetric Stretch (COO⁻): A very strong and broad absorption is expected in the 1610-1550 cm⁻¹ region.[6][7]

    • Carboxylate Symmetric Stretch (COO⁻): A strong absorption appears in the 1440-1360 cm⁻¹ range. The large separation between the asymmetric and symmetric stretches is definitive for a carboxylate salt.

    • Ether C-O-C Stretch: A strong C-O-C stretching band from the methoxy group is expected around 1120 cm⁻¹.[8]

Target Compound Analysis: Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

The spectrum of the final product reflects the successful incorporation of all precursor fragments.

  • Ester C=O Stretches: The target molecule contains two ester groups: the original aromatic methyl ester and the newly introduced methoxyacetate ester. This should result in a strong carbonyl absorption band around 1750-1720 cm⁻¹. Depending on the instrument's resolution and the molecular environment, this may appear as a single, slightly broadened peak or as two closely spaced, overlapping peaks. The aliphatic ester (from the methoxyacetate moiety) typically absorbs at a slightly higher wavenumber (1750-1735 cm⁻¹) than the aromatic ester (1730-1715 cm⁻¹).[4]

  • Ether C-O-C Stretch: The formation of the new ether linkage is confirmed by the presence of a strong, distinct absorption band in the 1150-1050 cm⁻¹ range.[8][9] This peak, along with the ester C-O stretches, contributes to a complex but strong series of absorptions in this region.

  • Disappearance of Precursor Peaks: Crucially, the characteristic broad carboxylate (COO⁻) absorption from sodium methoxyacetate around 1600 cm⁻¹ is absent.

Comparative Data Summary

The following table summarizes the key vibrational frequencies and their assignments, providing a clear comparison across the synthetic pathway.

Vibrational Mode Precursor 1 (Methyl 4-bromo-2-methylbenzoate)Precursor 2 (Methyl 4-bromo-2-(bromomethyl)benzoate)Precursor 3 (Sodium methoxyacetate)Target Compound (Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate)
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹N/A~3100-3000 cm⁻¹
Aliphatic C-H Stretch ~2950-2850 cm⁻¹~2950-2850 cm⁻¹~2950-2850 cm⁻¹~2950-2850 cm⁻¹
Ester C=O Stretch ~1726 cm⁻¹ (Strong, Sharp)~1726 cm⁻¹ (Strong, Sharp)N/A~1740 cm⁻¹ & ~1725 cm⁻¹ (Very Strong, Broad or Overlapping)
Carboxylate Asym. Stretch N/AN/A~1600 cm⁻¹ (Strong, Broad)Absent
Aromatic C=C Stretch ~1600-1450 cm⁻¹~1600-1450 cm⁻¹N/A~1600-1450 cm⁻¹
Ester C-O Stretch ~1300-1100 cm⁻¹ (Strong)~1300-1100 cm⁻¹ (Strong)N/A~1300-1200 cm⁻¹ (Strong)
Ether C-O-C Stretch N/AN/A~1120 cm⁻¹ (Strong)~1150-1050 cm⁻¹ (Strong)
C-Br Stretch N/A~600-500 cm⁻¹N/AAbsent

Workflow for Spectroscopic Validation

The logical flow from sample handling to final data interpretation is a critical aspect of maintaining scientific rigor.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Weigh Analyte (1-2 mg) P3 Grind Mixture in Agate Mortar P1->P3 P2 Weigh KBr (150-200 mg) P2->P3 P4 Press Pellet under Vacuum P3->P4 A2 Mount Sample Pellet P4->A2 A1 Run Background Spectrum A3 Acquire Sample Spectrum A1->A3 A2->A3 D1 Identify Peak Frequencies (cm⁻¹) A3->D1 D2 Assign Peaks to Functional Groups D1->D2 D3 Compare Spectra (Reactant vs. Product) D2->D3 D4 Validate Transformation D3->D4

Caption: Standard workflow for FT-IR spectroscopic analysis and reaction validation.

Conclusion

FT-IR spectroscopy provides definitive evidence for the successful synthesis of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate from its precursors. The key spectral transformations—namely, the disappearance of the carboxylate stretches from sodium methoxyacetate and the appearance of a new strong ether C-O-C stretch and a second ester C=O environment in the final product—serve as unambiguous indicators of bond formation. By systematically comparing the spectra at each stage, researchers can confidently track the chemical conversion, ensuring the integrity of the synthetic process. This guide demonstrates the power of FT-IR as a primary tool for qualitative analysis and reaction monitoring in a modern chemistry laboratory.

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Suchetan, P. A., Suneetha, V., Naveen, S., Lokanath, N. K., & Murthy, P. K. (n.d.). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. PMC. [Link]

  • Khan's Chemistry. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]

  • Molbase. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

  • Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. [Link]

  • Reddit. (2020, September 27). IR SPECTRA esters and ether/carbonyl compounds. r/chemhelp. [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). Sodium acetate - Optional[FTIR] - Spectrum. [Link]

  • ResearchGate. (n.d.). FTIR spectra of a sodium acetate salt.... [Link]

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Comparative

Comparative Stability Analysis of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate Under Varying pH: A Technical Guide

This guide provides a comprehensive framework for evaluating the chemical stability of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate across a range of pH conditions. As a molecule with two distinct ester funct...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the chemical stability of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate across a range of pH conditions. As a molecule with two distinct ester functionalities, understanding its degradation profile is critical for researchers, scientists, and drug development professionals engaged in formulation, process development, and regulatory submissions.[1] This document outlines the theoretical underpinnings of its hydrolytic degradation, presents a robust experimental design for a comparative analysis, and provides detailed protocols for execution and data interpretation. The insights derived from such studies are foundational for establishing storage conditions, shelf-life, and ensuring the safety and efficacy of potential active pharmaceutical ingredients (APIs).[2]

Theoretical Framework: Predicting Hydrolytic Degradation

The intrinsic stability of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is dictated by the susceptibility of its two ester groups to hydrolysis.[3] A thorough analysis of its structure allows for the prediction of its degradation pathways under various pH conditions.

The molecule contains:

  • An Aromatic Methyl Ester (Benzoate): This group is subject to hydrolysis, which can be catalyzed by both acids and bases, to yield 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoic acid and methanol. The rate of this reaction is influenced by the electronic effects of the substituents on the benzene ring.

  • An Aliphatic Methyl Ester (Methoxyacetate): This ester is also prone to hydrolysis, yielding Methyl 4-bromo-2-(carboxymethyl)benzoate and methanol.

Generally, carboxylic acid esters undergo hydrolysis through acid-catalyzed, base-catalyzed, and neutral mechanisms.[4] The base-catalyzed pathway is typically the most significant for esters.[4] The rate of degradation is expected to be lowest in the neutral to slightly acidic pH range and to increase significantly in strongly acidic or basic environments.[3]

The primary degradation pathways are anticipated to be the hydrolysis of one or both ester functionalities, as depicted below.

G parent Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate deg1 Product A: Hydrolysis of Aromatic Ester (4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoic acid) parent->deg1  Acid/Base  Hydrolysis deg2 Product B: Hydrolysis of Aliphatic Ester (Methyl 4-bromo-2-(carboxymethyl)benzoate) parent->deg2  Acid/Base  Hydrolysis deg3 Product C: Complete Hydrolysis (4-bromo-2-(carboxymethyl)benzoic acid) deg1->deg3  Further  Hydrolysis deg2->deg3  Further  Hydrolysis

Caption: Predicted hydrolytic degradation pathways of the target molecule.

Comparative Experimental Design

To provide a meaningful context for the stability of the title compound, this guide proposes a comparative analysis against two simpler structural analogues:

  • Comparator 1: Methyl 4-bromobenzoate. This allows for the evaluation of the influence of the 2-[(2-methoxy-2-oxoethoxy)methyl] side chain on the stability of the benzoate ester.

  • Comparator 2: Methyl Methoxyacetate. This provides a direct comparison for the stability of the aliphatic ester moiety.

This comparative approach will elucidate the relative lability of the two ester groups within the parent molecule. The study will be conducted as a forced degradation experiment, intentionally stressing the molecules to accelerate degradation and identify potential degradation products.[5][6]

Stress Conditions

The following conditions are recommended for the forced degradation study, based on industry practices.[7]

ParameterConditionRationale
pH Levels 1.2 (0.1 M HCl), 4.5 (Acetate Buffer), 7.0 (Phosphate Buffer), 9.0 (Borate Buffer), 12.0 (0.01 M NaOH)To assess stability across a physiologically and pharmaceutically relevant pH range.
Temperature 60°CTo accelerate degradation to a practical timescale without inducing alternative, non-relevant degradation pathways.
Analyte Conc. 1 mg/mLA standard concentration for forced degradation studies, ensuring detectable levels of both the parent compound and its degradants.[7]
Time Points 0, 2, 6, 12, 24, 48, and 72 hoursTo establish a degradation profile and allow for kinetic analysis.
Controls Samples stored at 4°C, protected from lightTo ensure that observed degradation is due to the stress conditions (pH and temperature) and not other factors.

Experimental Protocols

A meticulously executed experimental plan is paramount for generating reliable and reproducible stability data. The following protocols provide a step-by-step guide for conducting the analysis.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Buffer Solutions (pH 1.2-12) C Dilute Stocks into Buffers to 1 mg/mL A->C B Prepare Stock Solutions (10 mg/mL in Acetonitrile) B->C D Incubate Samples at 60°C C->D E Withdraw Aliquots at t = 0, 2, 6...72h D->E Time Points F Neutralize & Dilute Samples for Analysis E->F G HPLC-UV Analysis F->G H Quantify Parent & Degradants G->H I Calculate % Degradation & Rate Constants H->I

Caption: Overall experimental workflow for the pH stability study.

Protocol 1: Sample Preparation and Incubation
  • Buffer Preparation: Prepare 100 mL of each buffer solution (0.1 M HCl, pH 4.5 Acetate, pH 7.0 Phosphate, pH 9.0 Borate, 0.01 M NaOH).

  • Stock Solution Preparation: Accurately weigh and dissolve 25 mg of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate, Methyl 4-bromobenzoate, and Methyl Methoxyacetate each into separate 2.5 mL volumetric flasks using acetonitrile as the solvent to create 10 mg/mL stock solutions.

  • Sample Preparation: For each compound, add 1 mL of the stock solution to five separate 10 mL volumetric flasks. Dilute to volume with the respective pH buffer to achieve a final concentration of 1 mg/mL. This creates the test samples.

  • Incubation: Tightly cap all flasks and place them in a calibrated oven or water bath set to 60°C. Place a corresponding set of samples in a refrigerator at 4°C to serve as controls.

  • Sampling: At each designated time point, withdraw a 100 µL aliquot from each flask.

  • Sample Quenching: Immediately neutralize the aliquot by diluting it in 900 µL of a 50:50 acetonitrile:water mobile phase. This stops the degradation reaction and prepares the sample for analysis. Store quenched samples at 4°C until HPLC analysis.

Protocol 2: Stability-Indicating HPLC-UV Method

The development of a stability-indicating analytical method is crucial to separate the parent compound from any degradation products and excipients.[1]

HPLC ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 min, hold for 3 min, return to 30% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL

Method Validation: This method should be validated to ensure it can accurately separate and quantify the parent molecule in the presence of its degradation products. This involves demonstrating specificity, linearity, accuracy, and precision.

Protocol 3: Data Analysis and Interpretation
  • Quantification: Calculate the concentration of the parent compound remaining at each time point using the peak area from the HPLC chromatogram, relative to the peak area at t=0.

  • Percent Degradation: Calculate the percentage of degradation using the following formula: % Degradation = [(Area_t0 - Area_t) / Area_t0] * 100

  • Kinetic Analysis: Plot the natural logarithm of the remaining concentration (ln[C]) versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics. The degradation rate constant (k) is the negative of the slope of this line.

  • Mass Balance: To ensure the integrity of the study, a mass balance should be performed. The sum of the assay of the parent compound and the levels of all degradation products should remain constant (typically between 95% and 105%) throughout the study.

Data Presentation and Comparative Analysis

The results should be tabulated to facilitate a clear comparison between the target molecule and the selected comparators.

Table 1: Percentage Degradation of Compounds at 72 hours

pH% Degradation: Target Molecule% Degradation: Methyl 4-bromobenzoate% Degradation: Methyl Methoxyacetate
1.2
4.5
7.0
9.0
12.0

Table 2: Pseudo-First-Order Degradation Rate Constants (k) in hr⁻¹

pHk: Target Moleculek: Methyl 4-bromobenzoatek: Methyl Methoxyacetate
1.2
4.5
7.0
9.0
12.0

Conclusion

This guide provides a scientifically rigorous and experimentally sound approach to assessing the pH-dependent stability of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate. By employing a comparative analysis with relevant structural analogues, this methodology not only quantifies the molecule's stability but also provides critical insights into its degradation pathways. The resulting data is indispensable for making informed decisions in the fields of chemical research and pharmaceutical development, ultimately contributing to the creation of stable, safe, and effective products.

References

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Bunting, P. S., et al. (1975). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllacti. Biochemistry.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • YesWeLab. (2024). Ester assay in the laboratory. Available from: [Link]

  • Fife, T. H., & Przystas, T. J. (1982). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society.
  • Belhacene, M., et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Critical Reviews in Analytical Chemistry.
  • Fife, T. H., & Przystas, T. J. (1982). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters.
  • U.S. Environmental Protection Agency. (1998).
  • Molinspiration. Synthesis of methyl 4-bromo-2-methylbenzoate. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid.
  • Nair, P. M., & Anantakrishnan, S. V. (1950). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A.
  • Belhacene, M., et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Taylor & Francis Online.
  • National Center for Biotechnology Information. (2019).
  • da Silva, V. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
  • MDPI. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine.
  • U.S. Environmental Protection Agency.
  • National Science Foundation. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
  • BenchChem.
  • Sahu, N., et al. (2007). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • eGyanKosh. TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY.
  • Guthrie, J. P. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2.
  • Sigma-Aldrich.
  • Santa Cruz Biotechnology. Methyl 4-(2-bromoethoxy)

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

As a Senior Application Scientist, I frequently guide drug development teams through the scale-up and handling of highly functionalized synthetic intermediates. Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development teams through the scale-up and handling of highly functionalized synthetic intermediates. Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is a complex halogenated aromatic diester. While it lacks the severe, immediate corrosivity of its direct alkylating precursor (methyl 4-bromo-2-(bromomethyl)benzoate), it retains significant hazards that demand rigorous operational discipline.

The lipophilic nature of the bromo-aromatic ring facilitates rapid dermal penetration, particularly when dissolved in carrier solvents. Furthermore, the dual ester linkages are susceptible to localized hydrolysis upon contact with moisture (such as sweat or ocular fluid), which can lead to acute irritation.

To ensure absolute safety, we must move beyond merely listing equipment and instead understand the causality behind our protective choices. By aligning our protocols with the1[1]—Recognize, Assess, Minimize, Prepare—we create a self-validating system where every safety measure is logically grounded and mechanically sound.

Hazard Profiling & PPE Causality

According to the2[2], PPE must be selected based on a rigorous hazard assessment. For this specific intermediate, the hazards are deeply tied to its chemical structure and the solvents required to manipulate it.

  • Dermal Permeation (The Solvent Vector): This compound is typically handled in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). Standard latex or thin nitrile gloves are insufficient because these solvents act as vectors, rapidly carrying the lipophilic brominated compound through the glove matrix and into the stratum corneum.

  • Ocular Hydrolysis: If micro-droplets of this diester contact the eyes, the slightly alkaline nature of ocular fluid can catalyze ester hydrolysis, releasing localized acidic byproducts that cause severe irritation.

  • Aerosolization: When handled as a dry powder, static charge can cause the material to aerosolize, presenting an inhalation hazard that bypasses standard dermal protections.

Core PPE Requirements

The following table summarizes the quantitative specifications and causal justifications for the required PPE.

PPE CategoryTechnical SpecificationCausal Justification & Validation
Hand Protection Inner: 4-mil NitrileOuter: 15-mil Butyl RubberCausality: Nitrile provides tactile sensitivity for fine motor tasks (weighing), while Butyl rubber provides a broad-spectrum barrier against halogenated carrier solvents. Validation: Perform a 5-second pneumatic inflation test before donning to ensure zero micro-tears.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesCausality: Safety glasses with side shields do not stop vapor or multi-directional splashes. Goggles create a sealed micro-environment to prevent localized ester hydrolysis in the eyes.
Body Protection Flame-Resistant (FR) Lab Coat, Knee-lengthCausality: Prevents direct skin contact. FR material is mandatory as the compound is frequently reacted in flammable organic solvents.
Respiratory N95/P100 Particulate RespiratorCausality: Required only if weighing bulk dry powder outside of a certified fume hood to prevent inhalation of aerosolized brominated particulates.

Operational Workflow: A Self-Validating Protocol

As outlined in 3[3], minimizing exposure through engineering controls is the primary defense, with PPE serving as the critical final barrier.

Step 1: Pre-Operation Environmental Validation

  • Verify the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials (strong acids, bases, or oxidizing agents) that could trigger unintended hydrolysis or degradation of the ester groups.

Step 2: PPE Donning & Integrity Check

  • Don the FR lab coat and fully button it to the neck.

  • Don the inner 4-mil nitrile gloves. Pull the cuffs over the sleeves of the lab coat.

  • Don the outer butyl rubber gloves (if handling in solution).

  • Secure the ANSI Z87.1 splash goggles. Self-Validation: Shake your head gently; the goggles should not shift, ensuring a proper seal.

Step 3: Dispensing and Handling

  • Place the sealed container of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate inside the fume hood at least 6 inches behind the sash.

  • Use a grounded, anti-static spatial scoop to transfer the solid. Causality: Grounding prevents static buildup, which is the primary cause of powder aerosolization.

  • If dissolving the compound, add the solvent slowly. Keep the sash lowered to your chest level to utilize the glass as a primary physical shield against unexpected exothermic splattering.

Step 4: Decontamination & Doffing

  • Rinse the outer butyl gloves with a compatible neutralizing solvent (e.g., a small amount of acetone) into the designated waste stream before removing them.

  • Remove the inner nitrile gloves by peeling them inside out, trapping any trace chemical residue within the glove matrix.

Workflow N1 1. RAMP Hazard Assessment N2 2. Don Core PPE (Nitrile/Butyl, Goggles, FR Coat) N1->N2 N3 3. Fume Hood Transfer (Face Velocity >100 fpm) N2->N3 N4 4. Weighing & Dissolution (Avoid Aerosolization) N3->N4 N5 5. Halogenated Waste Disposal N4->N5

Fig 1: Standardized handling workflow and PPE zones for halogenated esters.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent environmental contamination and personnel exposure. Because this compound contains a covalently bound bromine atom, it must be strictly segregated into Halogenated Organic Waste streams.

Minor Spill Protocol (<50g or <50mL, contained within the fume hood):

  • Isolate: Lower the fume hood sash completely to maximize exhaust velocity over the spill zone.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Causality: Do not use paper towels, as the friction against dry brominated powders can generate static, and organic solvents will rapidly soak through to your gloves.

  • Collect: Use a non-sparking polyethylene scoop to transfer the absorbed mass into a sealable, chemically compatible secondary container.

  • Label: Clearly mark the container as "Hazardous Waste: Halogenated Organic Intermediate (Contains Bromine)."

Major Spill Protocol (>50g or >50mL, or outside the fume hood):

  • Evacuate: Immediately instruct all personnel to vacate the laboratory space.

  • Contain (Visual): Do not attempt to clean the spill. Close the laboratory doors to allow the room's negative pressure HVAC system to contain any aerosolized particulates.

  • Escalate: Contact Environmental Health and Safety (EHS) immediately, providing the exact chemical name and volume.

Spill S1 Spill: Methyl 4-bromo-2-... benzoate S2 Assess Volume & State S1->S2 S3 Minor Spill (<50g/50mL) Inside Hood S2->S3 S4 Major Spill (>50g/50mL) Outside Hood S2->S4 S5 Absorb with Inert Sand S3->S5 S6 Evacuate & Call EHS S4->S6

Fig 2: Decision tree for isolating and neutralizing brominated intermediate spills.

References

  • Source: National Institutes of Health (NIH)
  • Title: Creating a Safety Culture (RAMP Framework)
  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / NCBI Bookshelf URL

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